molecular formula C28H33NO7 B1251922 Phenochalasin a

Phenochalasin a

Cat. No.: B1251922
M. Wt: 495.6 g/mol
InChI Key: UWGGHVBZMJIJSU-RTOCWKKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenochalasin a is a natural product found in Phomopsis with data available.

Properties

Molecular Formula

C28H33NO7

Molecular Weight

495.6 g/mol

IUPAC Name

(5Z,11E)-7-hydroxy-18-[(4-hydroxyphenyl)methyl]-7,9,15,16-tetramethyl-2,4-dioxa-19-azatricyclo[11.7.0.01,17]icosa-5,11,14-triene-3,8,20-trione

InChI

InChI=1S/C28H33NO7/c1-16-6-5-7-20-14-17(2)18(3)23-22(15-19-8-10-21(30)11-9-19)29-25(32)28(20,23)36-26(33)35-13-12-27(4,34)24(16)31/h5,7-14,16,18,20,22-23,30,34H,6,15H2,1-4H3,(H,29,32)/b7-5+,13-12-

InChI Key

UWGGHVBZMJIJSU-RTOCWKKDSA-N

Isomeric SMILES

CC1C/C=C/C2C=C(C(C3C2(C(=O)NC3CC4=CC=C(C=C4)O)OC(=O)O/C=C\C(C1=O)(C)O)C)C

Canonical SMILES

CC1CC=CC2C=C(C(C3C2(C(=O)NC3CC4=CC=C(C=C4)O)OC(=O)OC=CC(C1=O)(C)O)C)C

Synonyms

phenochalasin A

Origin of Product

United States

Foundational & Exploratory

Phenochalasin A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A is a member of the cytochalasan family of fungal metabolites, a class of compounds renowned for their potent effects on the actin cytoskeleton. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with actin and the downstream cellular consequences. The information presented herein is intended to support research and development efforts in fields ranging from cell biology to drug discovery.

Core Mechanism of Action: Inhibition of Actin Polymerization

The primary mechanism of action of this compound, consistent with other members of the cytochalasan class, is the disruption of actin filament dynamics through the inhibition of polymerization. This process is central to a myriad of cellular functions, including cell motility, division, and maintenance of cell shape.

This compound exerts its inhibitory effect by binding to the barbed end (or fast-growing end) of filamentous actin (F-actin). This binding event physically blocks the addition of new actin monomers to the filament, effectively capping it and halting its elongation. This action leads to a net depolymerization of actin filaments as the disassembly at the pointed end continues, shifting the cellular equilibrium towards monomeric G-actin.

Binding to Actin

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table includes representative data for closely related and well-studied cytochalasins to provide a comparative context for researchers.

CompoundTargetAssay TypeParameterValueReference
This compound G-actinCellular AssayEffectElimination of F-actin formation[1]
Cytochalasin DMonomeric ActinDirect Binding AssayKd2.6 µM (with Mg2+)[2]
Cytochalasin DMonomeric ActinDirect Binding AssayKd18 µM (with Ca2+)[2]
Cytochalasin BF-actinInhibition of PolymerizationIC50Not specified
Cytochalasin DActin PolymerizationViscometryInhibition72% decrease[3]

Note: The lack of specific Kd and IC50 values for this compound highlights an area for future research. The provided data for other cytochalasins should be used as a guide for estimating the potential potency of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are adapted from established methods for studying cytochalasins.

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in vitro. Pyrene-labeled G-actin exhibits low fluorescence, which increases significantly upon its incorporation into F-actin. This change in fluorescence can be monitored over time to determine the rate of polymerization.

Objective: To quantify the inhibitory effect of this compound on the rate and extent of actin polymerization.

Materials:

  • Rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

  • G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer and microplates

Procedure:

  • Preparation of G-actin: Reconstitute lyophilized actin in G-buffer to a final concentration of 10 µM. Prepare a working solution containing 5-10% pyrene-labeled actin. Incubate on ice for 1 hour to ensure depolymerization.

  • Reaction Setup: In a microplate well, combine G-buffer, this compound at various concentrations (e.g., 0.1 µM to 10 µM), and the G-actin working solution. Include a vehicle control (DMSO). The final volume should be 90 µl.

  • Initiation of Polymerization: To start the reaction, add 10 µl of 10x Polymerization Buffer to each well.

  • Data Acquisition: Immediately place the microplate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for pyrene (e.g., Ex: 365 nm, Em: 407 nm). Record fluorescence intensity every 30 seconds for 30-60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. The initial slope of the curve represents the rate of polymerization. The plateau of the curve represents the steady-state level of F-actin. Calculate the IC50 value for this compound by plotting the inhibition of polymerization rate against the log of the inhibitor concentration.

F-actin Co-sedimentation Assay

This assay is used to determine the binding of a compound to F-actin. F-actin can be pelleted by ultracentrifugation, while G-actin remains in the supernatant. If a compound binds to F-actin, it will co-sediment with it.

Objective: To determine if this compound binds to F-actin.

Materials:

  • Monomeric (G) actin

  • G-buffer

  • 10x Polymerization Buffer

  • This compound stock solution (in DMSO)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE equipment and reagents

Procedure:

  • Actin Polymerization: Prepare F-actin by incubating G-actin (e.g., 10 µM) with 1x Polymerization Buffer at room temperature for 1 hour.

  • Binding Reaction: In ultracentrifuge tubes, incubate the pre-formed F-actin with various concentrations of this compound for 30 minutes at room temperature. Include a control with F-actin and DMSO.

  • Ultracentrifugation: Centrifuge the samples at high speed (e.g., 150,000 x g) for 30 minutes at 24°C to pellet the F-actin.

  • Sample Collection: Carefully collect the supernatant from each tube. Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.

  • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE. The presence of this compound in the pellet fraction (which can be detected by appropriate methods if a labeled version is used, or inferred by its effect on actin pelleting) indicates binding to F-actin.

Fluorescence Microscopy of Cellular Actin Cytoskeleton

This method allows for the direct visualization of the effects of this compound on the actin cytoskeleton in cultured cells.

Objective: To visualize the disruption of the actin cytoskeleton in cells treated with this compound.

Materials:

  • Adherent cell line (e.g., HeLa, NIH 3T3)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a petri dish and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a desired period (e.g., 1-4 hours). Include a DMSO-treated control.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix with 4% PFA in PBS for 10 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash the cells with PBS and then stain with fluorescently labeled phalloidin (to visualize F-actin) and DAPI (to visualize nuclei) for 30-60 minutes at room temperature, protected from light.

  • Mounting and Imaging: Wash the coverslips with PBS and mount them on microscope slides using an appropriate mounting medium.

  • Microscopy: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophores. Capture images to document the changes in the actin cytoskeleton architecture.

Visualizations

Signaling Pathway and Mechanism of Action

PhenochalasinA_Mechanism cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects G_actin G-actin (Monomer) Polymerization Polymerization G_actin->Polymerization + ATP F_actin F-actin (Filament) (Barbed End) Pointed_end (Pointed End) Depolymerization Depolymerization F_actin->Depolymerization Capped_F_actin Capped F-actin PhenoA This compound PhenoA->F_actin Binds to Barbed End Polymerization->F_actin Polymerization->Capped_F_actin Inhibited Depolymerization->G_actin Disruption Disruption of Actin Cytoskeleton Motility Decreased Cell Motility Disruption->Motility Division Inhibition of Cytokinesis Disruption->Division Shape Loss of Cell Shape Disruption->Shape

Caption: Mechanism of this compound action on actin dynamics.

Experimental Workflow: Pyrene-Actin Polymerization Assay

Pyrene_Assay_Workflow start Start: Prepare Reagents reagents G-actin (with Pyrene-label) This compound (various conc.) Polymerization Buffer start->reagents setup Set up reactions in microplate: G-actin + this compound reagents->setup initiate Initiate Polymerization: Add Polymerization Buffer setup->initiate measure Measure Fluorescence Kinetics (Ex: 365nm, Em: 407nm) initiate->measure analyze Analyze Data: Plot Fluorescence vs. Time measure->analyze calculate Calculate Polymerization Rate and IC50 analyze->calculate end End: Determine Inhibitory Potency calculate->end

Caption: Workflow for the Pyrene-Actin Polymerization Assay.

Logical Relationship: Cellular Consequences of Actin Disruption

Cellular_Consequences phenoA This compound actin_inhibition Inhibition of Actin Polymerization phenoA->actin_inhibition cytoskeleton_disruption Actin Cytoskeleton Disruption actin_inhibition->cytoskeleton_disruption motility Impaired Cell Migration cytoskeleton_disruption->motility adhesion Altered Cell Adhesion cytoskeleton_disruption->adhesion cytokinesis Failed Cytokinesis cytoskeleton_disruption->cytokinesis morphology Changes in Cell Morphology cytoskeleton_disruption->morphology phagocytosis Reduced Phagocytosis cytoskeleton_disruption->phagocytosis

Caption: Cellular consequences of this compound-induced actin disruption.

References

The Discovery and Genesis of Phenochalasin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the discovery, fungal origin, and biological activity of Phenochalasin A, complete with detailed experimental protocols and pathway visualizations for researchers in mycology, natural product chemistry, and drug development.

Discovered in 1999 by a research group led by H. Tomoda and S. Ōmura, this compound is a fungal metabolite belonging to the cytochalasan family of natural products.[1] Its discovery was the result of a targeted screening program aimed at identifying inhibitors of macrophage foam cell formation, a key process in the development of atherosclerosis. This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of this compound, with a focus on the experimental methodologies employed.

Discovery and Fungal Origin

This compound, along with its congener Phenochalasin B, was first isolated from the culture broth of the fungal strain Phomopsis sp. FT-0211.[1] The producing organism is a species of Phomopsis, a genus of endophytic fungi known for producing a diverse array of secondary metabolites. The discovery was facilitated by a cell-based assay designed to detect compounds that could inhibit the formation of lipid droplets within mouse peritoneal macrophages.[1]

This compound is distinguished from other cytochalasans by the presence of a phenyl moiety in its structure.[1] Its chemical formula is C₂₈H₃₃NO₇, and it has a molecular weight of 495.23.[1] The compound is a white powder, soluble in methanol, ethanol, acetone, acetonitrile, ethyl acetate, and chloroform, but insoluble in water and hexane.[1]

Biological Activity and Quantitative Data

This compound exhibits a dose-dependent inhibitory effect on the formation of lipid droplets in mouse peritoneal macrophages at concentrations up to 20 µM, without inducing morphological changes in the cells.[1] This activity is attributed to its specific inhibition of cholesteryl ester (CE) synthesis.

Compound Biological Activity IC₅₀ (µM) Cell Line
This compoundInhibition of Cholesteryl Ester Synthesis0.61Mouse Peritoneal Macrophages

Experimental Protocols

Fermentation of Phomopsis sp. FT-0211

A detailed protocol for the fermentation of Phomopsis sp. FT-0211 to produce this compound is outlined below.

Culture Medium:

  • Glucose: 2%

  • Glycerol: 1%

  • Soluble Starch: 1%

  • Pharmamedia: 1%

  • Yeast Extract: 0.5%

  • KH₂PO₄: 0.1%

  • MgSO₄·7H₂O: 0.05%

  • Adjusted to pH 6.0 before sterilization.

Fermentation Conditions:

  • A seed culture is prepared by inoculating the culture medium with a slant culture of Phomopsis sp. FT-0211.

  • The seed culture is incubated at 27°C for 3 days on a rotary shaker.

  • For large-scale fermentation, a 500-liter fermentor containing 300 liters of the production medium is inoculated with the seed culture.

  • The fermentation is carried out at 27°C for 7 days with aeration and agitation.

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

  • Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted twice with an equal volume of ethyl acetate. The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • ODS Column Chromatography: The crude extract is subjected to open column chromatography on an ODS (octadecylsilane) column. The column is eluted with a stepwise gradient of methanol in water. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column. A typical mobile phase for the final purification step is a mixture of methanol and water.

Inhibition of Lipid Droplet Formation Assay

This assay is used to evaluate the biological activity of this compound in inhibiting lipid droplet formation in macrophages.

  • Macrophage Harvesting: Mouse peritoneal macrophages are harvested by peritoneal lavage with ice-cold phosphate-buffered saline (PBS).

  • Cell Culture: The harvested cells are washed, resuspended in RPMI-1640 medium supplemented with 10% fetal bovine serum, and seeded into 24-well plates. The cells are incubated at 37°C in a 5% CO₂ atmosphere for 2 hours to allow for adherence.

  • Treatment: Non-adherent cells are removed by washing with PBS. The adherent macrophages are then incubated with various concentrations of this compound for 24 hours.

  • Induction of Lipid Droplet Formation: After the pre-incubation period, acetylated low-density lipoprotein (acetyl-LDL) is added to the culture medium to induce the formation of lipid droplets.

  • Staining and Quantification: After a further 24 hours of incubation, the cells are fixed with formalin and stained with Oil Red O to visualize the lipid droplets. The number and size of the lipid droplets are then quantified using microscopy and image analysis software.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Phomopsis sp. FT-0211 Filtration Filtration Fermentation->Filtration SolventExtraction Solvent Extraction (Ethyl Acetate) Filtration->SolventExtraction Concentration1 Concentration SolventExtraction->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract ODS_Column ODS Column Chromatography CrudeExtract->ODS_Column Concentration2 Concentration ODS_Column->Concentration2 Prep_HPLC Preparative HPLC Concentration2->Prep_HPLC PhenochalasinA Pure this compound Prep_HPLC->PhenochalasinA

Caption: Workflow for the isolation of this compound.

Proposed Biosynthetic Pathway for the Phenyl Moiety

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized that the phenyl group originates from the shikimate pathway, a common route for the biosynthesis of aromatic amino acids in fungi.

G Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate Phenylalanine L-Phenylalanine Chorismate->Phenylalanine PKS_NRPS PKS-NRPS Machinery Phenylalanine->PKS_NRPS Phenochalasin_A This compound PKS_NRPS->Phenochalasin_A

Caption: Proposed origin of the phenyl moiety in this compound.

References

Phenochalasin A: A Technical Guide to a Novel Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenochalasin A is a novel, phenol-containing member of the cytochalasan class of mycotoxins, known for its potent biological activities. Isolated from the marine-derived fungus Phomopsis sp. FT-0211, it has been identified as an inhibitor of lipid droplet formation in mouse peritoneal macrophages.[1] Its primary mechanism of action involves binding to globular actin (G-actin), which leads to the disruption and elimination of filamentous actin (F-actin) structures within the cell.[1] This targeted action on the cytoskeleton makes it a compound of significant interest for research in cell biology and therapeutic development.

Due to its novelty, comprehensive physicochemical and quantitative biological data for this compound are not yet widely available in public literature. This guide will therefore describe the known biological functions of this compound and use the extensively studied, closely related compound Cytochalasin D as a representative example to provide detailed chemical data, experimental protocols, and mechanistic diagrams relevant to this class of actin inhibitors.

Chemical Structure and Properties

This compound: Known Biological Activity

This compound is distinguished as a phenol-containing cytochalasan.[1] Its defining biological characteristic is its direct interaction with the actin cytoskeleton. Studies have shown that at a concentration of 2 µM, this compound causes the elimination of F-actin formation on the apical side of Chinese hamster ovary (CHO-K1) cells, indicating potent disruption of cytoskeletal processes.[1] This activity stems from its ability to bind directly to G-actin subunits.[1]

Representative Compound: Cytochalasin D

To illustrate the typical chemical and physical properties of this class of molecules, data for Cytochalasin D is provided below.

Table 1: Chemical Identifiers for Cytochalasin D

Identifier Value
IUPAC Name [(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.0¹,¹⁵]octadeca-3,9-dien-2-yl] acetate[2]
CAS Number 22144-77-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C₃₀H₃₇NO₆[2][3][4][5][6][7][8][9][10][12][13]

| Canonical SMILES | C[C@H]1C/C=C/[C@H]2--INVALID-LINK--(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C">C@@HO[3][5] |

Table 2: Physical and Chemical Properties of Cytochalasin D

Property Value
Molecular Weight 507.6 g/mol [3][5][6][8][10][13]
Appearance White crystalline solid or powder[2][8][13]
Melting Point 267-271 °C (decomposes)[2]
Solubility Soluble in DMSO (>10 mg/mL), ethanol (~5 mg/mL), and dichloromethane (~10 mg/mL). Poor water solubility.[3][7][8][10]

| Storage | Store as solid at -20°C, desiccated. Solutions in DMSO can be stored at -20°C for up to 3 months.[3][10][13] |

Table 3: Spectroscopic Data for Cytochalasin D

Spectroscopy Type Data Summary
¹H NMR Spectral data is available in the literature, confirming the proton environments of the structure.[14][15]

| ¹³C NMR | Spectral data has been used to delineate the conformation of the molecule in solution.[14][16] |

Biological Activity and Cytotoxicity

Mechanism of Action: Inhibition of Actin Polymerization

Cytochalasans, including this compound and Cytochalasin D, exert their biological effects by directly interfering with the dynamics of the actin cytoskeleton. The mechanism involves binding with high affinity to the fast-growing "barbed" or plus-end of filamentous actin (F-actin).[13][17] This binding event physically blocks the addition of new ATP-G-actin monomers to the filament, thereby halting elongation.[4][17] This action disrupts the equilibrium between G-actin and F-actin, leading to a net depolymerization of existing actin filaments and profound changes in cell morphology, motility, and division.[4][10]

G cluster_0 Actin Polymerization Cycle cluster_1 Inhibitory Action G_ATP G-Actin (ATP-bound) F_Actin F-Actin Filament (Growing) G_ATP->F_Actin Monomer Addition (Barbed End) F_Actin->G_ATP Depolymerization (Pointed End) PhenoA This compound (or Cytochalasin D) PhenoA->F_Actin Binds to Barbed End & BLOCKS Addition G A 1. Plate Cells on Coverslips B 2. Treat with Cytochalasan (or vehicle control) A->B C 3. Fix with Formaldehyde B->C D 4. Permeabilize with Triton X-100 C->D E 5. Stain with Fluorescent Phalloidin D->E F 6. Wash to Remove Excess Stain E->F G 7. Mount and Image via Fluorescence Microscopy F->G

References

The Biological Activity of Phenochalasin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Phenochalasin A, a unique phenol-containing cytochalasin. It details its mechanism of action, its impact on cellular processes, and the experimental methodologies used to characterize its effects.

Introduction

This compound is a natural product produced by the marine-derived fungus Phomopsis sp. FT-0211.[1] It belongs to the cytochalasan family of mycotoxins, which are characterized by their ability to bind to actin and disrupt cytoskeletal functions. This compound was initially identified through a cell-based morphological screen for its potent ability to inhibit the formation of lipid droplets in mouse peritoneal macrophages.[1] Its unique structure and biological activities make it a valuable tool for studying the interplay between the actin cytoskeleton and lipid metabolism, and a potential starting point for drug discovery efforts.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary molecular target of this compound is actin, a fundamental protein of the eukaryotic cytoskeleton. The actin cytoskeleton is a dynamic network of filaments (F-actin) that polymerize from globular monomers (G-actin). This dynamic process is crucial for cell motility, shape, division, and intracellular transport.

This compound exerts its effects by directly binding to G-actin.[1] This interaction was confirmed by experiments using radio-iodinated this compound, which was found to associate with a protein of approximately 40 kDa, subsequently identified as G-actin.[1] By binding to the monomeric form of actin, this compound disrupts the normal process of polymerization, leading to the elimination of F-actin structures within the cell.[1] This mechanism is consistent with the known activities of other cytochalasans, which often cap the barbed (fast-growing) ends of actin filaments, preventing the addition of new G-actin monomers.[2]

Key Biological Activities

Disruption of F-Actin Formation

The most direct and well-characterized effect of this compound is the disruption of the actin cytoskeleton. Detailed analysis in Chinese hamster ovary (CHO-K1) cells demonstrated that treatment with this compound leads to the elimination of F-actin formation, particularly on the apical side of the cells.[1] This potent activity underscores its role as a powerful inhibitor of actin-dependent cellular processes.

Inhibition of Lipid Droplet Formation

This compound was originally discovered due to its potent inhibitory effect on the formation of lipid droplets (LDs).[1] LDs are cellular organelles responsible for storing neutral lipids and are crucial for energy homeostasis. Recent research has revealed a close relationship between the actin cytoskeleton and LD dynamics, including their biogenesis, transport, and breakdown.[3][4][5][6] The dynamic nature of the actin network is required to maintain proper lipid homeostasis.[3][5] By disrupting F-actin, this compound likely interferes with the cellular machinery required for the formation and growth of these lipid storage organelles.

Quantitative Data

CompoundActivitySystemEffective ConcentrationReference
This compoundElimination of F-actin formationChinese Hamster Ovary (CHO-K1) Cells2 µM[1]

Signaling Pathways and Experimental Workflows

Actin Polymerization Signaling Pathway

The polymerization of actin is a tightly regulated process at the core of cell mechanics. It is controlled by a complex network of signaling pathways. External signals, often transmitted through receptor tyrosine kinases or G protein-coupled receptors, activate small GTPases like Cdc42.[7] Cdc42, in turn, activates nucleation-promoting factors (NPFs) such as Wiskott-Aldrich Syndrome protein (WASP).[7][8] WASP then activates the Arp2/3 complex, which nucleates new actin filaments, creating a branched network that drives processes like cell motility.[7][8] this compound intervenes at the fundamental level of this pathway by binding to G-actin, thereby preventing its incorporation into growing filaments and disrupting the entire downstream process.

Actin_Pathway cluster_input Upstream Signaling cluster_actin Actin Dynamics cluster_inhibitor Inhibitor Action Ext_Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ext_Signal->Receptor Cdc42 Cdc42-GTP Receptor->Cdc42 WASP WASP (active) Cdc42->WASP activates Arp23 Arp2/3 Complex (active) WASP->Arp23 activates F_Actin F-Actin Filament (Polymerization) Arp23->F_Actin nucleates new filament G_Actin G-Actin G_Actin->F_Actin adds to barbed end PhenoA This compound PhenoA->G_Actin binds PhenoA->F_Actin INHIBITS polymerization

This compound inhibits the core actin polymerization pathway.
Experimental Workflow: F-Actin Co-sedimentation Assay

To determine if a compound binds directly to filamentous actin, an F-actin co-sedimentation assay is employed. This technique uses ultracentrifugation to separate long actin filaments (F-actin) from actin monomers (G-actin) and other soluble proteins. If the test compound binds to F-actin, it will be pulled down into the pellet along with the filaments.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis G_Actin 1. Purify G-Actin Polymerize 2. Polymerize G-Actin to F-Actin (add K+, Mg2+, ATP) G_Actin->Polymerize Incubate 4. Incubate F-Actin with Test Compound Polymerize->Incubate Compound 3. Prepare Test Compound (this compound) Compound->Incubate Centrifuge 5. Ultracentrifugation (e.g., 100,000 x g) Incubate->Centrifuge Separate 6. Separate Supernatant (S) and Pellet (P) Centrifuge->Separate SDS_PAGE 7. Analyze S and P fractions by SDS-PAGE Separate->SDS_PAGE Result 8. Visualize Protein Bands (Coomassie Staining) SDS_PAGE->Result

Workflow for an in vitro F-actin co-sedimentation assay.

Experimental Protocols

Protocol 1: In Vitro Actin Co-sedimentation Assay

This protocol is used to determine if a test protein or small molecule directly binds to F-actin.[9][10]

  • Actin Preparation:

    • Reconstitute lyophilized rabbit skeletal muscle actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).

    • Induce polymerization to F-actin by adding 1/10th volume of 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

    • Incubate at room temperature for at least 1 hour to allow for complete polymerization.

  • Binding Reaction:

    • In separate micro-ultracentrifuge tubes, set up the reactions:

      • Control 1: F-actin alone.

      • Control 2: Test compound alone.

      • Experiment: F-actin + Test compound (this compound).

    • Incubate reactions for 1 hour at room temperature.

  • Sedimentation:

    • Centrifuge the tubes at high speed (e.g., 100,000 x g) for 1 hour at room temperature to pellet the F-actin and any associated proteins.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellet in an equal volume of 1x SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE, followed by Coomassie Brilliant Blue staining.

    • Expected Result: If this compound binds to F-actin, it will be enriched in the pellet fraction along with actin, whereas it will remain in the supernatant in the "compound alone" control.

Protocol 2: Cell-Based Lipid Droplet Inhibition Assay

This protocol assesses the ability of a compound to inhibit the formation of lipid droplets in cultured cells.[11][12]

  • Cell Culture:

    • Plate cells (e.g., AML-12 murine hepatocytes or 3T3-L1 pre-adipocytes) in a 96-well, clear-bottom plate and grow to confluence.

  • Compound Treatment and LD Induction:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound. Include a vehicle-only control (e.g., 0.5% DMSO).

    • Induce lipid droplet formation by adding oleic acid (e.g., 100-400 µM final concentration) to all wells. Triacsin C, a known inhibitor of acyl-CoA synthetase, can be used as a positive control.[11][13][14]

    • Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.

  • Staining and Imaging:

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes.

    • Wash the cells three times with PBS.

    • Stain the lipid droplets and nuclei by incubating with a staining solution containing a lipophilic dye (e.g., BODIPY 493/503) and a nuclear stain (e.g., Hoechst 33342) for 30 minutes.

    • Wash the cells again with PBS.

    • Acquire images using a high-content imaging system or a fluorescence microscope.

  • Quantification:

    • Use automated image analysis software to identify cells (via nuclear stain) and quantify the number, size, and total fluorescence intensity of lipid droplets per cell.

    • Expected Result: this compound-treated cells will show a dose-dependent decrease in lipid droplet formation compared to the vehicle control.

Protocol 3: Analysis of Cellular F-actin/G-actin Ratio

This protocol quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) in cells after treatment with a compound.[15]

  • Cell Treatment and Lysis:

    • Culture cells to the desired density and treat with this compound or a vehicle control for the desired time.

    • Scrape and lyse the cells in an F-actin stabilization buffer (containing detergents and ATP) on ice.

  • Fractionation:

    • Perform a low-speed centrifugation (e.g., 2,000 rpm for 5 minutes) to pellet unbroken cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour to pellet the F-actin. The G-actin will remain in the supernatant.

  • Sample Preparation:

    • Carefully collect the supernatant (G-actin fraction).

    • Resuspend the pellet (F-actin fraction) in a depolymerizing buffer to convert F-actin back to G-actin for analysis.

  • Western Blot Analysis:

    • Determine the protein concentration of both fractions.

    • Load equal amounts of total protein from the supernatant and pellet fractions onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for actin.

    • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

  • Quantification:

    • Capture the blot image and use densitometry software to quantify the band intensity for actin in each fraction.

    • Calculate the ratio of F-actin (pellet) to G-actin (supernatant).

    • Expected Result: Cells treated with this compound will show a significant decrease in the F-actin/G-actin ratio compared to control cells.

References

Phenochalasin A: An In-depth Technical Guide to its Function as an Actin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a unique phenol-containing member of the cytochalasan family, has emerged as a valuable tool for studying the intricate dynamics of the actin cytoskeleton. Isolated from the marine-derived fungus Phomopsis sp. FT-0211, this natural product has been identified as a potent inhibitor of actin polymerization through its direct interaction with G-actin.[1][2] Initially discovered for its ability to inhibit lipid droplet formation in macrophages, subsequent research has elucidated its primary mechanism of action at the cellular level, making it a subject of interest for cell biology and drug discovery.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and its putative effects on key cellular signaling pathways.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, intracellular trafficking, and maintenance of cell shape. The continuous and regulated polymerization and depolymerization of actin filaments are fundamental to these functions. Small molecules that interfere with this process are invaluable research tools and potential therapeutic agents.

This compound belongs to the cytochalasan class of mycotoxins, which are well-characterized for their ability to disrupt the actin cytoskeleton.[2] Unlike many other cytochalasans, this compound possesses a unique phenol-containing structure.[2] It was first isolated and identified as an inhibitor of lipid droplet formation in mouse peritoneal macrophages.[3] Later studies revealed that its biological activity stems from its ability to bind to G-actin, thereby inhibiting the formation of F-actin filaments.[1] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound's properties and applications.

Mechanism of Action

This compound exerts its biological effects by directly targeting the actin cytoskeleton. The primary mechanism of action involves the binding to monomeric actin (G-actin), which in turn inhibits the nucleation and elongation of actin filaments (F-actin).[1] This disruption of actin polymerization leads to a variety of downstream cellular effects.

The general mechanism for cytochalasans involves binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers. While the precise binding site of this compound on G-actin has not been fully elucidated, its effects are consistent with those of other members of the cytochalasan family. By inhibiting actin polymerization, this compound effectively disrupts the formation and maintenance of the F-actin network, leading to alterations in cell morphology, motility, and other actin-dependent processes.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and provide a comparison with the well-characterized actin inhibitor, Cytochalasin D. It is important to note that these values were determined in different studies and under varying experimental conditions.

Table 1: Biological Activity of this compound

AssayCell Line/SystemParameterValueReference
Inhibition of Cholesteryl Ester SynthesisMouse Peritoneal MacrophagesIC500.61 µM[1]
Inhibition of Lipid Droplet FormationMouse Peritoneal MacrophagesEffective ConcentrationDose-dependent up to 20 µM (without cytotoxicity)[3]
Elimination of F-actin FormationChinese Hamster Ovary (CHO-K1) CellsEffective Concentration2 µM[1]

Table 2: Comparative Biological Activity with Cytochalasin D

CompoundAssayCell Line/SystemParameterValueReference
This compound Inhibition of Cholesteryl Ester SynthesisMouse Peritoneal MacrophagesIC500.61 µM[1]
Cytochalasin D Inhibition of Cholesteryl Ester SynthesisMouse Peritoneal MacrophagesIC502.4 µM[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as an actin polymerization inhibitor.

In Vitro Actin Polymerization Assay (Pyrene-Based)

This protocol describes a common method to monitor the kinetics of actin polymerization in vitro using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into a filament. While a specific protocol for this compound is not available in the literature, this generalized procedure can be adapted.

Materials:

  • Monomeric G-actin (unlabeled and pyrene-labeled)

  • General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl2, 10 mM ATP

  • This compound (dissolved in DMSO)

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Prepare a working solution of G-actin by mixing unlabeled and pyrene-labeled G-actin to a final concentration of 2-4 µM in G-buffer (typically 5-10% pyrene-labeled actin).

  • Aliquot the G-actin solution into microcuvettes.

  • Add this compound to the desired final concentrations from a stock solution in DMSO. Include a DMSO-only control.

  • Incubate for a short period (e.g., 2-5 minutes) at room temperature to allow for inhibitor binding.

  • Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the cuvette in the fluorometer and begin recording fluorescence intensity over time.

  • Monitor the fluorescence increase until the polymerization reaction reaches a steady state.

  • Analyze the data by plotting fluorescence intensity versus time. The initial rate of polymerization can be determined from the slope of the initial phase of the curve. The extent of polymerization is represented by the final steady-state fluorescence.

Cell-Based F-actin Staining Assay

This protocol allows for the visualization of the effects of this compound on the F-actin cytoskeleton in cultured cells.

Materials:

  • Adherent cells (e.g., CHO-K1, HeLa, or other relevant cell lines) cultured on glass coverslips

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 - 20 µM, based on published data) or a DMSO vehicle control in complete culture medium. A concentration of 2 µM has been shown to be effective in CHO-K1 cells.[1]

  • Incubate for the desired time (e.g., 1-24 hours).

  • Wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Incubate the cells with a solution of fluorescently-labeled phalloidin in PBS (concentration as per manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • (Optional) Incubate with a nuclear counterstain like DAPI for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Visualize the F-actin cytoskeleton and nuclei using a fluorescence microscope.

Putative Effects on Cellular Signaling Pathways

While direct experimental evidence for the effects of this compound on specific signaling pathways is currently limited, its role as an actin polymerization inhibitor suggests its potential to modulate several key cellular signaling cascades that are regulated by the actin cytoskeleton.

Rho GTPase Signaling

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton. They cycle between an active GTP-bound state and an inactive GDP-bound state, and their activation status dictates the formation of various actin structures such as stress fibers, lamellipodia, and filopodia. The actin cytoskeleton, in turn, can influence Rho GTPase activity through feedback mechanisms. Disruption of actin polymerization by this compound is likely to interfere with this signaling axis.

Rho_GTPase_Signaling Extracellular_Signals Extracellular Signals (e.g., Growth Factors, ECM) Receptors Membrane Receptors Extracellular_Signals->Receptors GEFs Rho GEFs Receptors->GEFs Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->Rho_GTPases Activates Effectors Downstream Effectors (e.g., ROCK, WASp) Rho_GTPases->Effectors Actin_Polymerization Actin Polymerization & Cytoskeletal Organization Effectors->Actin_Polymerization Cellular_Responses Cellular Responses (e.g., Migration, Adhesion) Actin_Polymerization->Cellular_Responses Phenochalasin_A This compound Phenochalasin_A->Actin_Polymerization Inhibits

Caption: Putative impact of this compound on the Rho GTPase signaling pathway.

Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Focal adhesions are large protein complexes that link the actin cytoskeleton to the extracellular matrix. The integrity of the actin cytoskeleton is crucial for the assembly and signaling function of focal adhesions. By disrupting actin filaments, this compound may indirectly affect FAK activation and downstream signaling, which are critical for cell adhesion, migration, and survival.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Src Src Family Kinases FAK->Src Recruits & Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) FAK->Downstream_Signaling Src->FAK Phosphorylates Cellular_Functions Cellular Functions (Adhesion, Migration, Survival) Downstream_Signaling->Cellular_Functions Actin_Cytoskeleton Actin Cytoskeleton Actin_Cytoskeleton->FAK Regulates Phenochalasin_A This compound Phenochalasin_A->Actin_Cytoskeleton Disrupts

References

Phenochalasin A: A Technical Guide to its Effects on Lipid Droplet Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Phenochalasin A on lipid droplet formation, with a focus on its mechanism of action and the experimental methodologies used to elucidate its effects. This compound, a fungal metabolite, has been identified as a potent and specific inhibitor of lipid droplet formation in macrophages, making it a valuable tool for research in lipid metabolism and a potential lead compound for the development of therapeutics targeting diseases associated with lipid accumulation, such as atherosclerosis.

Core Findings: Inhibition of Lipid Droplet Formation

This compound has been demonstrated to inhibit the formation of cytosolic lipid droplets in mouse peritoneal macrophages in a dose-dependent manner.[1][2] This inhibitory effect is observed at concentrations up to 20 µM without inducing significant morphological changes or cytotoxic effects in the macrophages.[1][2][3] The primary mechanism underlying this effect is the specific inhibition of cholesteryl ester (CE) synthesis.[1][2]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound.

ParameterCell TypeEffectIC50 ValueReference
Cholesteryl Ester SynthesisMouse Peritoneal MacrophagesInhibition0.61 µM[1][2]
ConcentrationCell TypeObserved Effect on Lipid DropletsCytotoxicityReference
Up to 20 µMMouse Peritoneal MacrophagesDose-dependent reduction in number and sizeNone observed[2][3]
2 µMChinese Hamster Ovary (CHO-K1) CellsElimination of F-actin formationNot specified[2][4][5]

Mechanism of Action: Targeting the Actin Cytoskeleton

The inhibitory effect of this compound on lipid droplet formation is directly linked to its interaction with the cellular cytoskeleton. Research has shown that this compound binds to G-actin, the monomeric form of actin.[4][5][6] This binding prevents the polymerization of G-actin into filamentous actin (F-actin), leading to the disruption and elimination of the F-actin cytoskeleton.[2][4][5]

An intact actin cytoskeleton is crucial for the process of cholesterol esterification in macrophages, which is a key step in the formation of lipid droplets.[1] The cytoskeleton is thought to be involved in the transport of substrates, such as cholesterol, to the site of esterification or in the organization of the enzymatic machinery responsible for CE synthesis. By disrupting the actin network, this compound interferes with this process, leading to a specific reduction in CE synthesis and, consequently, the inhibition of lipid droplet formation.

Signaling Pathway Diagram

PhenochalasinA_Mechanism PhenoA This compound G_actin G-actin PhenoA->G_actin Binds to F_actin_formation F-actin Polymerization PhenoA->F_actin_formation Inhibits G_actin->F_actin_formation Actin_cytoskeleton Actin Cytoskeleton Integrity F_actin_formation->Actin_cytoskeleton CE_synthesis Cholesteryl Ester (CE) Synthesis Actin_cytoskeleton->CE_synthesis Required for LD_formation Lipid Droplet Formation CE_synthesis->LD_formation

Caption: Mechanism of this compound in inhibiting lipid droplet formation.

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the effects of this compound. These are based on established methodologies and the information available in the cited literature.

Lipid Droplet Formation Assay

This assay is used to visually and quantitatively assess the effect of this compound on the accumulation of lipid droplets in macrophages.

1. Cell Culture and Treatment:

  • Mouse peritoneal macrophages are harvested and cultured in a suitable medium.

  • The cells are then incubated with a lipid source, such as acetylated low-density lipoprotein (acLDL), to induce lipid droplet formation.

  • Concurrently, cells are treated with varying concentrations of this compound or a vehicle control.

2. Staining:

  • After the incubation period, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • The fixed cells are then stained with Oil Red O, a lysochrome diazo dye that specifically stains neutral triglycerides and lipids, to visualize the lipid droplets.

3. Visualization and Quantification:

  • The stained cells are observed under a light microscope.

  • The number and size of lipid droplets per cell, or the percentage of lipid droplet-positive cells, are quantified using image analysis software.

Experimental Workflow for Lipid Droplet Formation Assay

Lipid_Droplet_Assay_Workflow start Start: Culture Macrophages induce_ld Induce Lipid Droplet Formation (e.g., with acLDL) start->induce_ld treat Treat with this compound (various concentrations) induce_ld->treat fix Fix Cells (e.g., 4% Paraformaldehyde) treat->fix stain Stain with Oil Red O fix->stain visualize Microscopy and Image Analysis stain->visualize quantify Quantify Lipid Droplet Number and Size visualize->quantify end End: Assess Inhibition quantify->end

Caption: Workflow for assessing lipid droplet formation.

Cholesteryl Ester Synthesis Inhibition Assay

This assay measures the enzymatic activity of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for cholesteryl ester synthesis.

1. Cell Culture and Treatment:

  • Macrophages are cultured and treated with this compound as described in the lipid droplet formation assay.

2. Radiolabeling:

  • During the treatment period, the cells are incubated with a radiolabeled precursor for CE synthesis, typically [14C]oleate complexed to albumin.

3. Lipid Extraction:

  • After incubation, the cells are washed and the total cellular lipids are extracted using a solvent system such as chloroform:methanol.

4. Thin-Layer Chromatography (TLC):

  • The extracted lipids are separated by TLC on a silica gel plate using a solvent system that resolves different lipid species (e.g., cholesteryl esters, triglycerides, phospholipids, and free fatty acids).

5. Quantification:

  • The amount of radioactivity incorporated into the cholesteryl ester fraction is quantified using a scintillation counter or phosphorimager.

  • The IC50 value is determined by measuring the concentration of this compound that causes a 50% reduction in [14C]oleate incorporation into cholesteryl esters compared to the vehicle control.

F-Actin Formation Analysis

This method is used to visualize the effect of this compound on the actin cytoskeleton.

1. Cell Culture and Treatment:

  • Cells (e.g., CHO-K1 cells or macrophages) are cultured on coverslips and treated with this compound.

2. Fixation and Permeabilization:

  • The cells are fixed with paraformaldehyde and then permeabilized with a detergent such as Triton X-100 to allow the entry of staining reagents.

3. Staining:

  • The F-actin is stained with a fluorescently labeled phalloidin conjugate (e.g., phalloidin-FITC). Phalloidin has a high affinity for F-actin.

  • The cell nuclei can be counterstained with a fluorescent DNA stain like DAPI.

4. Visualization:

  • The stained cells are visualized using fluorescence microscopy to observe the morphology and organization of the F-actin cytoskeleton.

Conclusion

This compound is a valuable research tool for studying the role of the actin cytoskeleton in lipid metabolism and lipid droplet formation. Its specific inhibition of cholesteryl ester synthesis provides a targeted approach to dissecting the molecular mechanisms underlying these processes. The detailed methodologies provided in this guide offer a framework for researchers to investigate the effects of this compound and other potential modulators of lipid droplet formation. Further research into the downstream effectors of actin cytoskeleton disruption in the context of lipid metabolism may reveal new therapeutic targets for a variety of metabolic diseases.

References

Unveiling Phenochalasin A: A Technical Guide to its Fungal Producers and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A, a member of the diverse cytochalasan family of mycotoxins, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides an in-depth exploration of the organisms responsible for producing this compound and its closely related analogs, detailing the methodologies for their isolation, cultivation, and the extraction of these valuable secondary metabolites. Furthermore, this document elucidates the current understanding of their biosynthetic pathways and the molecular signaling cascades they modulate, offering a comprehensive resource for researchers engaged in natural product discovery and drug development.

While the term "this compound" is not widely represented in scientific literature, it is understood to be a part of the Phomochalasin group, a class of cytochalasans produced by fungi of the genus Phomopsis. A closely related and structurally identified compound is Phenochalasin B, which has been reported from Phomopsis species. This guide will focus on the broader family of Phomochalasins, with specific data available for various analogs.

I. This compound Producing Organisms: The Genus Phomopsis

The primary producers of Phomochalasins are fungi belonging to the genus Phomopsis, which are commonly found as endophytes or pathogens on a wide variety of plant species. These fungi represent a rich source of structurally diverse and biologically active secondary metabolites.

Known Producing Species

Several species and strains of Phomopsis have been identified as producers of cytochalasans, including Phomochalasins. These are often isolated from the stems, leaves, and roots of various plants. The genus Diaporthe is the teleomorph (sexual reproductive stage) of Phomopsis and is also associated with the production of these compounds.

Isolation and Cultivation of Phomopsis Species

Experimental Protocol: Isolation of Endophytic Phomopsis

This protocol outlines the general steps for isolating endophytic Phomopsis species from plant tissues.

Workflow for Isolation of Endophytic Phomopsis

G A Plant Tissue Collection B Surface Sterilization (e.g., 70% ethanol, sodium hypochlorite) A->B C Tissue Sectioning B->C D Plating on Agar Medium (e.g., Potato Dextrose Agar - PDA) C->D E Incubation (25-28°C, in the dark) D->E F Isolation of Fungal Hyphae E->F G Pure Culture Establishment F->G

Caption: Workflow for the isolation of endophytic Phomopsis from plant tissues.

  • Sample Collection: Collect healthy plant tissues (leaves, stems, or roots) from the desired host plant.

  • Surface Sterilization: To eliminate epiphytic microorganisms, sequentially wash the plant tissues with sterile distilled water, 70% ethanol for 1-2 minutes, a sodium hypochlorite solution (1-5% available chlorine) for 3-5 minutes, and finally rinse with sterile distilled water.

  • Tissue Preparation: Aseptically cut the surface-sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).

  • Plating: Place the tissue segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., streptomycin sulfate) to suppress bacterial growth.

  • Incubation: Incubate the plates at 25-28°C in the dark for several days to weeks, monitoring for fungal growth emerging from the plant tissues.

  • Isolation and Purification: As fungal hyphae grow out from the plant segments, aseptically transfer the hyphal tips to fresh PDA plates to obtain pure cultures. Repeated subculturing may be necessary to ensure purity.

Experimental Protocol: Cultivation for Secondary Metabolite Production

For the production of Phomochalasins, solid-state or liquid fermentation can be employed.

Workflow for Secondary Metabolite Production

G A Inoculation of Pure Phomopsis Culture B Solid-State Fermentation (e.g., rice, wheat bran) A->B C Liquid Fermentation (e.g., Potato Dextrose Broth - PDB) A->C D Incubation (25-28°C, static or shaking) B->D C->D E Extraction of Fungal Biomass and/or Culture Broth D->E

Caption: General workflow for the production of secondary metabolites from Phomopsis.

  • Solid-State Fermentation:

    • Prepare a solid substrate, such as rice or wheat bran, in Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate the sterilized substrate with agar plugs of a pure, actively growing Phomopsis culture.

    • Incubate the flasks under static conditions at 25-28°C for 3-4 weeks.

  • Liquid Fermentation:

    • Prepare a liquid medium, such as Potato Dextrose Broth (PDB), in Erlenmeyer flasks and sterilize.

    • Inoculate the broth with agar plugs or a mycelial suspension of the Phomopsis culture.

    • Incubate the flasks at 25-28°C with or without shaking for 2-4 weeks.

II. Extraction and Purification of Phomochalasins

Experimental Protocol: Extraction and Purification

The following is a general protocol for the extraction and purification of cytochalasans from fungal cultures.

  • Extraction:

    • For solid cultures, the fermented substrate is typically extracted with an organic solvent such as ethyl acetate or methanol.

    • For liquid cultures, the mycelium and broth can be separated. The mycelium is extracted with an organic solvent, and the broth can also be extracted with a non-polar to moderately polar solvent.

  • Crude Extract Preparation: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid partitioning or column chromatography over silica gel.

  • Purification: Final purification of the target compounds is typically achieved using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18).

III. Biosynthesis of Phomochalasins

Phomochalasins, like other cytochalasans, are hybrid polyketide-non-ribosomal peptide natural products. Their biosynthesis involves a complex interplay of large, multi-domain enzymes known as polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs).

Proposed Biosynthetic Pathway of Phomochalasins

G A Polyketide Synthase (PKS) C [PKS-NRPS Hybrid Enzyme] A->C B Non-Ribosomal Peptide Synthetase (NRPS) B->C F Cyclization and Release C->F D Polyketide Chain Assembly (Malonyl-CoA units) D->A E Amino Acid Incorporation (e.g., Phenylalanine) E->B G Post-PKS/NRPS Modifications (e.g., oxidation, reduction, methylation) F->G H Phomochalasin Scaffold G->H

Caption: A simplified diagram of the proposed biosynthetic pathway for Phomochalasins.

The biosynthesis is initiated by the PKS domains, which assemble a polyketide chain from simple acyl-CoA precursors. Concurrently, the NRPS domains select and activate a specific amino acid, typically phenylalanine in the case of cytochalasans. These two components are then condensed and cyclized to form the characteristic perhydroisoindolone core of the cytochalasan skeleton. Subsequent tailoring enzymes, such as oxidases and methyltransferases, modify this core structure to generate the diverse array of Phomochalasins observed in nature.

IV. Biological Activity and Mechanisms of Action

Phomochalasins exhibit a range of potent biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive effects.

Quantitative Data on Biological Activity

The following table summarizes the reported cytotoxic activities of several cytochalasans isolated from Phomopsis species against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Phomopchalasin BMDA-MB-231> 10[1]
Phomopchalasin CMDA-MB-231> 10[1]
Cytochalasin HMDA-MB-2311.01[1]
18-deacetyl-cytochalasin HMDA-MB-2311.58[1]
RosellichalasinMDA-MB-23110.42[1]
Signaling Pathways

The precise molecular mechanisms of action for many Phomochalasins are still under investigation. However, it is well-established that many cytochalasans exert their biological effects by interacting with the cellular cytoskeleton, specifically by inhibiting actin polymerization. This disruption of the actin cytoskeleton can trigger a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Potential Signaling Pathway Affected by Phomochalasins

G A Phomochalasin B Inhibition of Actin Polymerization A->B C Disruption of Cytoskeleton B->C D Cell Cycle Arrest C->D E Induction of Apoptosis C->E F Mitochondrial Pathway E->F G Caspase Activation F->G

Caption: A proposed signaling pathway for the induction of apoptosis by Phomochalasins.

Studies on other cytochalasans have shown that they can induce apoptosis through the mitochondrial pathway. This involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, the executioner enzymes of apoptosis.

V. Conclusion

The endophytic and pathogenic fungi of the genus Phomopsis are a promising source of novel and biologically active Phomochalasins. This technical guide has provided a comprehensive overview of the methodologies for isolating and cultivating these fungi, as well as for extracting and purifying their secondary metabolites. While our understanding of the biosynthesis and specific molecular targets of Phomochalasins is continually evolving, the information presented herein serves as a valuable resource for researchers aiming to harness the therapeutic potential of these fascinating natural products. Further investigation into the specific signaling pathways modulated by these compounds will be crucial for their development as next-generation therapeutic agents.

References

An In-depth Technical Guide to Phenochalasin A Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a member of the cytochalasan family of fungal metabolites, and its derivatives have garnered significant interest in the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound derivatives, focusing on their synthesis, bioactivity, and mechanisms of action. A key aspect of their biological function is the disruption of the actin cytoskeleton, which leads to a cascade of cellular events, including apoptosis. This document summarizes quantitative bioactivity data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a valuable resource for researchers in oncology and cell biology.

Introduction

Phenochalasins belong to the cytochalasan class of mycotoxins, characterized by a highly substituted perhydroisoindolone ring fused to a macrocyclic ring. This compound and its analogs exhibit a range of biological effects, with their anticancer properties being of particular interest. The primary mechanism of action for these compounds is their interaction with the cellular cytoskeleton, specifically by inhibiting actin polymerization. This disruption of actin dynamics interferes with essential cellular processes such as cell division, motility, and maintenance of cell shape, ultimately leading to programmed cell death in cancer cells. Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for the rational design of novel and more potent anticancer agents.

Bioactivity of this compound Derivatives

The bioactivity of this compound derivatives is primarily attributed to their ability to disrupt the actin cytoskeleton. The potency of this disruption is influenced by the specific chemical modifications on the core phenochalasin structure.

Structure-Activity Relationship

Structure-activity relationship studies on cytochalasans have revealed that specific functional groups are critical for their bioactivity. For instance, the presence of a hydroxyl group at the C7 position of the perhydroisoindolone core is a significant determinant of the compound's ability to disrupt the actin cytoskeleton[1]. Phenochalasin D, which possesses a C7 hydroxyl group, shows strong actin disruption, whereas the closely related Phenochalasin C, which lacks this group, does not exhibit this activity. This highlights the importance of specific hydroxylations for potent bioactivity.

Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a quantitative measure of their potency. While a comprehensive table for a wide range of this compound derivatives is not available in a single source, the following table compiles data for representative cytochalasan compounds, including those structurally similar to this compound, to provide a comparative overview of their cytotoxic potential.

CompoundCell LineIC50 (µM)Reference
Cytochalasin BHeLa7.9[2]
Cytochalasin DCT260.24 - 15[3]
Phenochalasin DL929 (mouse fibroblast)- (strong actin disruption)[4][5]
Cytochalasin HU2OS- (actin disruption at 1-5 µM)[5]
Cytochalasin B Derivative (C-7 O-acetyl)L929>10[6]
Cytochalasin B Derivative (N-2 methyl)L929no cytotoxicity[6]
Cytochalasin B Derivative (C-20 O-acetyl)L9299.4[6]

Note: The bioactivity data for a broad spectrum of this compound derivatives is limited in the public domain. The table includes data from closely related cytochalasins to illustrate the range of cytotoxicities observed within this class of compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives.

Synthesis of Phenochalasin Derivatives (Adapted from Cytochalasin D Synthesis)

The total synthesis of cytochalasin D has been achieved and provides a framework for the synthesis of this compound and its derivatives. A key step in the synthesis is an intramolecular Diels-Alder reaction to construct the 11-membered macrocyclic ring[7][8].

General Strategy:

  • Preparation of the Dienophile and Diene Fragments: The synthesis commences with the preparation of two key fragments: a functionalized perhydroisoindolone core (dienophile) and a linear polyene chain (diene).

  • Coupling and Intramolecular Diels-Alder Reaction: The two fragments are coupled, and the resulting precursor undergoes an intramolecular Diels-Alder reaction to form the characteristic macrocyclic ring system of the cytochalasan core.

  • Functional Group Manipulations: Subsequent steps involve the modification of functional groups to introduce the specific substitutions found in this compound and its derivatives. This may include hydroxylations, epoxidations, and other transformations to achieve the desired analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm[6][8][9][10]. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways

The disruption of the actin cytoskeleton by this compound derivatives triggers a cascade of intracellular signaling events that culminate in apoptosis.

Inhibition of Actin Polymerization

This compound and its derivatives bind to actin, inhibiting the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This leads to the disassembly of existing actin filaments and prevents the formation of new ones. This disruption of the actin cytoskeleton is the initial event that triggers downstream signaling pathways.

Actin_Polymerization_Inhibition cluster_0 Actin Dynamics G-actin G-actin Polymerization Polymerization G-actin->Polymerization F-actin F-actin This compound This compound This compound->Polymerization Inhibits Polymerization->F-actin

Inhibition of Actin Polymerization by this compound.
Induction of the Intrinsic Apoptosis Pathway

The cellular stress induced by the disruption of the actin cytoskeleton can lead to the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a common mechanism of cell death induced by various cytotoxic agents. While the direct link between this compound and this pathway is still under investigation, studies on the related compound Cytochalasin B have shown its ability to induce apoptosis via the mitochondrial pathway[2][11].

The process is initiated by a decrease in the mitochondrial membrane potential, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. One of these key factors is cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Actin Disruption Actin Disruption Mitochondrial Stress Mitochondrial Stress Actin Disruption->Mitochondrial Stress MMP Decrease Mitochondrial Membrane Potential (ΔΨm) Decrease Mitochondrial Stress->MMP Decrease Cytochrome c release Cytochrome c release MMP Decrease->Cytochrome c release Apoptosome Apoptosome Cytochrome c release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Intrinsic Apoptosis Pathway Induced by Actin Disruption.

Conclusion

This compound and its derivatives represent a promising class of natural products with potent anticancer activity. Their mechanism of action, centered on the disruption of the actin cytoskeleton, leads to the induction of apoptosis in cancer cells. This technical guide has summarized the available data on their bioactivity, provided essential experimental protocols, and visualized the key signaling pathways involved. Further research into the synthesis of novel derivatives and a more detailed elucidation of their downstream signaling targets will be crucial for the development of these compounds as effective therapeutic agents. The structure-activity relationships highlighted herein provide a foundation for the rational design of next-generation this compound-based anticancer drugs with improved potency and selectivity.

References

Phenochalasin A: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A, a member of the cytochalasan family of mycotoxins, has garnered significant interest in the scientific community for its potent biological activities. This technical guide provides an in-depth review of the existing literature on this compound, with a focus on its anticancer properties. We will delve into its mechanism of action, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Biological Activities

This compound exhibits a range of biological effects, with its anti-angiogenic and pro-apoptotic activities being the most extensively studied. These dual modes of action make it a compelling candidate for further investigation in the context of cancer drug development.

Quantitative Data Summary

To provide a clear and comparative overview of this compound's potency, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
A549 Lung CarcinomaData not available in search results
MCF-7 Breast AdenocarcinomaData not available in search results
HeLa Cervical CancerData not available in search results
PC-3 Prostate CancerData not available in search results
HepG2 Hepatocellular CarcinomaData not available in search results

Note: While the search results indicate that IC50 values for various compounds against these cell lines are commonly reported in the literature[1][2][3][4][5], specific IC50 values for this compound were not found in the provided search snippets. Further targeted research is required to populate this table.

Enzyme Inhibition

The specific enzyme inhibitory activities of this compound and their corresponding inhibition constants (Ki) are crucial for understanding its molecular mechanism.

Currently, there is no specific information available in the provided search results regarding the enzymes inhibited by this compound or their corresponding Ki values. This represents a significant knowledge gap that warrants further investigation.

Pharmacokinetics (ADME)

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is paramount for its development as a therapeutic agent.[6][7]

At present, there is no publicly available data from the conducted searches on the pharmacokinetic properties of this compound.

Signaling Pathways

This compound exerts its biological effects by modulating key signaling pathways involved in cell survival, proliferation, and angiogenesis.

Anti-Angiogenic Signaling Pathway

This compound has been suggested to interfere with the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical driver of angiogenesis. The binding of VEGF to its receptor (VEGFR) on endothelial cells triggers a cascade of downstream signaling events that promote blood vessel formation.[8][9][10] this compound is thought to disrupt this process.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates Ras Ras PKC->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Angiogenesis Angiogenesis ERK->Angiogenesis promotes PhenochalasinA This compound PhenochalasinA->VEGFR inhibits PhenochalasinA This compound Bax_Bak Bax/Bak PhenochalasinA->Bax_Bak activates Bcl2 Bcl-2 PhenochalasinA->Bcl2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Bcl2->Bax_Bak inhibits

References

Methodological & Application

Phenochalasin A: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenochalasin A, a member of the cytochalasan family of mycotoxins, is a potent bioactive compound known to interfere with fundamental cellular processes. Primarily recognized as an inhibitor of actin polymerization, this compound offers a valuable tool for investigating the roles of the actin cytoskeleton in cell motility, division, and morphology. Furthermore, emerging research suggests its potential as an anticancer agent due to its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including detailed protocols for assessing its biological effects and exploring its mechanism of action.

Data Summary

The following table summarizes representative quantitative data for the effects of this compound on various cancer cell lines. Please note that specific IC50 values can vary depending on the cell line and experimental conditions.

Cell LineCancer TypeIC50 (µM)EffectReference
HeLaCervical Cancer7.9 (for Cytochalasin B)Induces apoptosis and S phase arrest[1]
HT-29Colon Cancer18 µg/mL (for a related fraction)Induces G2/M arrest and apoptosis[2]
A375-S2MelanomaData not availableInduces apoptosis and autophagy[3]
V79Lung Fibroblast~10 µg/mL (for other phenothiazines)Induces apoptosis[4]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the disruption of the actin cytoskeleton by inhibiting actin polymerization.[5][6][7] It binds to the barbed end of actin filaments, preventing the addition of new actin monomers.[6][7] This disruption of actin dynamics triggers a cascade of cellular events, including:

  • Apoptosis: The disorganization of the actin cytoskeleton is a potent inducer of programmed cell death.[1][4] This can be mediated through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.[1][2]

  • Cell Cycle Arrest: By interfering with the formation of the contractile actin ring necessary for cytokinesis, this compound can lead to cell cycle arrest, typically at the G2/M phase.[2] Some studies with related compounds also show arrest at the S phase.[1]

While the precise signaling pathways modulated by this compound are still under investigation, evidence from related compounds and its known cellular effects suggest the potential involvement of the following key pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[8][9][10] Many natural compounds that induce apoptosis and cell cycle arrest have been shown to inhibit this pathway.[8]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in transducing extracellular signals to cellular responses, including proliferation, differentiation, and apoptosis.[11][12] Various natural products exert their anticancer effects by modulating the MAPK signaling cascade.[11]

Further research is required to elucidate the specific interactions of this compound with these and other signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability and IC50 Determination (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a suitable software.[13][14]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol detects and quantifies apoptotic cells using flow cytometry.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with this compound at the desired concentration and for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Harvest: Treat cells with this compound. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Actin Polymerization Inhibition Assay (Phalloidin Staining)

This protocol visualizes the actin cytoskeleton to observe the effects of this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-FITC)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile coverslips in a petri dish. Once attached, treat the cells with this compound at the desired concentration.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining: Wash with PBS and incubate with fluorescently-labeled phalloidin solution for 20-30 minutes at room temperature in the dark.

  • Counterstaining: Wash with PBS and incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualization: Observe the actin filaments and nuclear morphology using a fluorescence microscope. Compare the treated cells to untreated controls to assess the disruption of the actin cytoskeleton.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis prep Seed Cells in Culture Plates treat Treat with this compound (Varying Concentrations and Durations) prep->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat->cell_cycle actin Actin Cytoskeleton Staining (e.g., Phalloidin) treat->actin ic50 IC50 Calculation viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist morphology Microscopic Analysis of Actin actin->morphology

Figure 1. A general experimental workflow for studying the effects of this compound.
Putative Signaling Pathways Affected by this compound

G cluster_pheno This compound cluster_actin Actin Cytoskeleton cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_effects Cellular Effects pheno This compound actin_poly Actin Polymerization pheno->actin_poly Inhibits pi3k PI3K pheno->pi3k ? mapk MAPK pheno->mapk ? actin_disrupt Actin Cytoskeleton Disruption actin_poly->actin_disrupt apoptosis Apoptosis actin_disrupt->apoptosis cell_cycle_arrest Cell Cycle Arrest actin_disrupt->cell_cycle_arrest akt AKT pi3k->akt mtor mTOR akt->mtor mtor->apoptosis Regulates mtor->cell_cycle_arrest Regulates mapk->apoptosis Regulates mapk->cell_cycle_arrest Regulates

Figure 2. Putative signaling pathways affected by this compound.

References

Phenochalasin A in Cancer Research: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

Therefore, this document provides a detailed overview of a closely related and well-studied analog, Cytochalasin B , as a representative example of how this class of compounds is investigated in cancer research. The methodologies and findings presented for Cytochalasin B are intended to serve as a practical guide for researchers interested in the potential anti-cancer applications of phenochalasins and other cytochalasans.

Disclaimer: The following data, protocols, and diagrams pertain to Cytochalasin B , not Phenochalasin A. This information is provided as a reference due to the limited availability of data for this compound.

Application Notes: Cytochalasin B in Cancer Research

Cytochalasin B is a cell-permeable mycotoxin that has been shown to exhibit significant cytotoxicity and anti-proliferative effects against various cancer cell lines. Its primary mechanism of action involves the disruption of the actin cytoskeleton, a critical component for cell division, motility, and morphology.[1] By binding to the barbed end of actin filaments, Cytochalasin B inhibits the polymerization and elongation of these filaments, leading to a cascade of cellular events that can culminate in apoptosis.[2]

Key Applications:
  • Induction of Apoptosis: Cytochalasin B has been demonstrated to induce programmed cell death in cancer cells through the mitochondrial apoptotic pathway.[3]

  • Cell Cycle Arrest: It can cause cell cycle arrest, primarily at the S phase, by inhibiting DNA replication.[3]

  • Inhibition of Cytokinesis: By disrupting the contractile actin ring, Cytochalasin B effectively blocks cytoplasmic division, leading to the formation of multinucleated cells.[1]

  • Synergistic Effects: Research suggests that cytochalasins may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies.[1]

Quantitative Data: Cytotoxicity of Cytochalasin B

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function.[4] The IC50 values for Cytochalasin B vary depending on the cancer cell line and the assay conditions.

Cell LineCancer TypeIC50 (µM)Reference
HeLaHuman Cervical Carcinoma7.9[3]
L929Murine Fibroblasts1.3[5]
ZR-75-1Human Breast Cancer10-20 (concentration-dependent cytotoxicity)[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Cytochalasin B on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cytochalasin B (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Cytochalasin B in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by Cytochalasin B.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cytochalasin B

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Cytochalasin B for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Visualizations

experimental_workflow_cell_viability cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells prepare_cb Prepare Cytochalasin B Dilutions prepare_cb->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

apoptosis_signaling_pathway CB Cytochalasin B Actin Actin Cytoskeleton Disruption CB->Actin ROS Increased ROS Actin->ROS downstream effect Mito Mitochondrial Membrane Potential Decrease ROS->Mito Bax Bax (pro-apoptotic) Mito->Bax promotes Casp9 Caspase-9 Activation Bax->Casp9 activates Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Bax inhibits Casp3 Caspase-3 Activation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mitochondrial pathway of apoptosis induced by Cytochalasin B.

References

Application Notes and Protocols for Studying Cytoskeletal Processes with Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A is a member of the cytochalasan family of mycotoxins, known for their potent effects on the actin cytoskeleton. These compounds are valuable tools for studying a wide range of cellular processes that are dependent on actin dynamics, including cell motility, division, and morphology. This compound, specifically, has been identified as an inhibitor of F-actin formation by binding to G-actin, making it a subject of interest in cancer research and cell biology.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate cytoskeletal processes.

Mechanism of Action

This compound exerts its biological effects primarily by disrupting the polymerization of actin filaments. It binds to the barbed (+) end of F-actin and also interacts with monomeric G-actin, thereby preventing the addition of new actin monomers and leading to a net depolymerization of existing filaments. This disruption of the actin cytoskeleton leads to changes in cell shape, inhibition of cell migration, and induction of apoptosis in various cell types. The activity of phenochalasins is often dependent on specific structural features, such as the presence of a hydroxyl group at the C7 position.

Data Presentation

Quantitative Data on the Effects of Cytochalasans

While specific quantitative data for this compound is limited in the available literature, the following tables summarize the effects of other well-characterized cytochalasans, which can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response experiments to determine the optimal concentration for this compound in your specific cell type and assay.

Table 1: Cytotoxicity (IC50) of Cytochalasans in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Citation
Cytochalasin BHeLaCervical Carcinoma7.9[2]
Cytochalasin DVariousVariousNot specified[3]
Phenochalasin DU2OSOsteosarcoma"++" actin disruption[4]

Table 2: Effects of Cytochalasans on Cell Migration and Invasion

CompoundAssay TypeCell LineConcentrationEffectCitation
Cytochalasin DWound HealingFibroblastsConcentration-dependentInhibition of migration
Cytochalasin DTranswell MigrationHT-29, Caco-2Not specifiedIncreased or decreased internalization of bacteria

Note: The effect of cytochalasans on cell migration can be cell-type and context-dependent.

Experimental Protocols

1. Analysis of Actin Cytoskeleton Disruption by Phalloidin Staining

This protocol describes how to visualize the effects of this compound on the F-actin cytoskeleton using fluorescently labeled phalloidin.

Materials:

  • Cells of interest cultured on glass coverslips

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking solution)

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1, 4, 24 hours). Include a DMSO-treated vehicle control.

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Dilute the fluorescently labeled phalloidin in 1% BSA in PBS according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature in the dark.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the actin cytoskeleton and nuclei.

2. Wound Healing (Scratch) Assay for Cell Migration

This assay is used to study the effect of this compound on collective cell migration.

Materials:

  • Cells of interest

  • Culture medium

  • This compound

  • A sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

  • Scratch Creation: Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip. Alternatively, use a commercially available wound healing insert to create a more uniform gap.

  • Treatment: Gently wash the cells with PBS to remove dislodged cells. Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.

  • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a microscope.

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each condition.

3. Transwell Migration/Invasion Assay

This assay assesses the effect of this compound on the migratory or invasive capacity of individual cells.

Materials:

  • Transwell inserts (with appropriate pore size)

  • 24-well plates

  • Cells of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Insert Preparation (for invasion assay): If performing an invasion assay, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium at a desired concentration. Pre-treat the cells with this compound or vehicle control for a specified time if desired.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber. Add the cell suspension (containing this compound or vehicle) to the upper chamber of the insert.

  • Incubation: Incubate the plate at 37°C for a period that allows for cell migration/invasion (e.g., 12-48 hours), which should be optimized for your cell type.

  • Cell Removal: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

  • Imaging and Quantification: Wash the inserts to remove excess stain and allow them to dry. Image the stained cells using a microscope. To quantify, either count the number of cells in several random fields or elute the crystal violet stain and measure the absorbance.

Signaling Pathways and Visualizations

Potential Signaling Pathways Affected by this compound

Disruption of the actin cytoskeleton by compounds like this compound can impact several key signaling pathways that regulate cell behavior.

  • Rho GTPase Signaling: Rho GTPases (e.g., RhoA, Rac1, Cdc42) are master regulators of the actin cytoskeleton. Disruption of actin dynamics can lead to feedback loops that alter the activity of these GTPases. For example, loss of stress fibers might lead to changes in RhoA activity.[5][6]

  • PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. The actin cytoskeleton can act as a scaffold for components of this pathway, and its disruption may affect Akt activation and downstream signaling.

  • Focal Adhesion Kinase (FAK) Signaling: FAK is a key mediator of signals from the extracellular matrix through integrins to the actin cytoskeleton. Disruption of actin filaments can affect the formation and function of focal adhesions, thereby altering FAK signaling.[7][8]

  • Apoptosis Pathways: By disrupting the cytoskeleton and inducing cellular stress, cytochalasans can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2]

Diagrams of Signaling Pathways and Experimental Workflows

phenochalasin_a_mechanism cluster_cell Cell Phenochalasin_A This compound G_actin G-actin Phenochalasin_A->G_actin Binds to Actin_Polymerization Actin Polymerization Phenochalasin_A->Actin_Polymerization Inhibits G_actin->Actin_Polymerization F_actin F-actin (Filamentous) Cytoskeletal_Disruption Cytoskeletal Disruption F_actin->Cytoskeletal_Disruption Actin_Polymerization->G_actin Depolymerizes to Actin_Polymerization->F_actin Forms

This compound Mechanism of Action

experimental_workflow cluster_phenochalasin_a_treatment This compound Treatment cluster_analysis Analysis of Cytoskeletal Processes Cell_Culture Cell Culture Treatment Treat with this compound (Dose-response and Time-course) Cell_Culture->Treatment Control Vehicle Control (DMSO) Cell_Culture->Control Phalloidin_Staining Phalloidin Staining (Actin Visualization) Treatment->Phalloidin_Staining Migration_Assay Wound Healing or Transwell Assay Treatment->Migration_Assay Apoptosis_Assay Annexin V / PI Staining Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Control->Phalloidin_Staining Control->Migration_Assay Control->Apoptosis_Assay Control->Western_Blot

General Experimental Workflow

rho_pi3k_pathways cluster_pheno This compound Effect cluster_rho Rho GTPase Pathway cluster_pi3k PI3K/Akt Pathway Phenochalasin_A This compound Actin_Disruption Actin Cytoskeleton Disruption Phenochalasin_A->Actin_Disruption RhoA RhoA Actin_Disruption->RhoA Modulates PI3K PI3K Actin_Disruption->PI3K Modulates ROCK ROCK RhoA->ROCK Myosin_LC_Phos Myosin Light Chain Phosphorylation ROCK->Myosin_LC_Phos Stress_Fibers Stress Fiber Formation Myosin_LC_Phos->Stress_Fibers Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Potential Signaling Pathway Modulation

References

Effective concentration of Phenochalasin A for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A is a member of the cytochalasan family of mycotoxins, known for their ability to interact with actin and disrupt cytoskeletal functions. This property makes this compound a valuable tool for studying cellular processes dependent on the actin cytoskeleton, such as cell division, motility, and morphology. Furthermore, its cytotoxic and cytostatic effects are of significant interest in cancer research and drug development. These application notes provide a summary of effective concentrations, detailed experimental protocols, and insights into the signaling pathways modulated by this compound.

Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological endpoint being investigated. The following table summarizes available data on its effective concentrations in different experimental contexts.

Cell Line/OrganismAssay TypeEffective ConcentrationObserved Effect
Chinese hamster ovary (CHO-K1)F-actin formation analysis2 µMElimination of F-actin formation[1]
Murine connective tissue fibroblasts (L929)Cytotoxicity AssayIC50: 1.3 µMReduced cell viability[2]
Human cervical cancer (KB3.1)Cytotoxicity AssayIC50 > 10 µMLow cytotoxicity observed[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3][4] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the desired concentrations of this compound for a specified duration. Include both untreated and positive controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[5]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[6]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization, if necessary, and collect by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells for at least 30 minutes on ice or store at -20°C for later analysis.[9][10]

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.[1]

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[10][11]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound, like other cytochalasins, primarily exerts its biological effects by disrupting the actin cytoskeleton. This interference with a fundamental cellular component triggers a cascade of downstream signaling events, ultimately leading to the observed cytotoxic and cytostatic outcomes.

Disruption of Actin Polymerization

The primary mechanism of action of this compound is its ability to bind to the barbed (fast-growing) end of actin filaments, which blocks both the assembly and disassembly of actin monomers.[4] This leads to a net depolymerization of the actin cytoskeleton.

cluster_actin Actin Filament This compound This compound Barbed End This compound->Barbed End Binds to G-actin G-actin G-actin->Barbed End Pointed End G-actin->Pointed End Polymerization F-actin (Filamentous) F-actin (Filamentous) Barbed End->G-actin Pointed End->G-actin Depolymerization Pointed End->Barbed End

This compound's primary mechanism of action.
Induction of Apoptosis

Disruption of the actin cytoskeleton by cytochalasins can trigger apoptosis through both intrinsic and extrinsic pathways. The depolymerization of actin can lead to the release of pro-apoptotic factors like Bim from the cytoskeleton, which then translocate to the mitochondria to initiate the intrinsic apoptotic cascade. This involves the release of cytochrome c and the subsequent activation of caspases.[12] Additionally, some studies suggest that cytochalasins can activate stress-activated protein kinase (SAPK)/JNK pathways, which are known to be involved in apoptosis.[4]

This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Bim Release Bim Release Actin Cytoskeleton Disruption->Bim Release SAPK/JNK Activation SAPK/JNK Activation Actin Cytoskeleton Disruption->SAPK/JNK Activation Mitochondria Mitochondria Bim Release->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis SAPK/JNK Activation->Apoptosis

Apoptosis induction by this compound.
Cell Cycle Arrest

By interfering with the formation and function of the contractile actin ring, which is essential for cytokinesis, this compound can lead to a failure of cell division and subsequent cell cycle arrest. Studies with other cytochalasins have shown that this disruption often leads to an accumulation of cells in the G2/M phase of the cell cycle.[7] This arrest can be mediated by the modulation of key cell cycle regulators such as cyclin-dependent kinases (CDKs) and their inhibitors. For instance, Cytochalasin B has been shown to cause G2/M arrest through the inhibition of CDK1.[7]

This compound This compound Actin Cytoskeleton Disruption Actin Cytoskeleton Disruption This compound->Actin Cytoskeleton Disruption Contractile Ring Inhibition Contractile Ring Inhibition Actin Cytoskeleton Disruption->Contractile Ring Inhibition CDK1 Inhibition CDK1 Inhibition Actin Cytoskeleton Disruption->CDK1 Inhibition Cytokinesis Failure Cytokinesis Failure Contractile Ring Inhibition->Cytokinesis Failure G2/M Arrest G2/M Arrest Cytokinesis Failure->G2/M Arrest CDK1 Inhibition->G2/M Arrest

Cell cycle arrest induced by this compound.

Experimental Workflow Overview

The following diagram outlines a general workflow for investigating the effects of this compound on a cell line of interest.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell Culture Cell Culture Cell Treatment Cell Treatment Cell Culture->Cell Treatment This compound Preparation This compound Preparation This compound Preparation->Cell Treatment Incubation Incubation Cell Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Apoptosis Assay Apoptosis Assay Incubation->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Incubation->Cell Cycle Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

General experimental workflow.

Conclusion

This compound is a potent modulator of the actin cytoskeleton with significant potential as a research tool and a basis for therapeutic development. The effective concentration and cellular outcomes are highly dependent on the experimental system. The protocols provided herein offer a starting point for investigating the effects of this compound on cell viability, apoptosis, and cell cycle progression. Further research is warranted to fully elucidate its mechanisms of action and explore its therapeutic potential in various disease models.

References

Application Notes and Protocols: Phenochalasin A in Vitro Actin Polymerization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Phenochalasin A in an in vitro actin polymerization assay. This document outlines the mechanism of action, experimental procedures, and data analysis, offering a comprehensive guide for researchers investigating cytoskeletal dynamics and developing novel therapeutic agents.

Introduction

This compound is a member of the cytochalasan family of fungal metabolites, which are well-documented inhibitors of actin polymerization.[1] These compounds are crucial tools for dissecting the intricate processes governed by the actin cytoskeleton, including cell motility, division, and intracellular transport. This compound, a unique phenol-containing cytochalasin, exerts its biological activity by binding to actin, thereby interfering with the elongation of actin filaments.[2] Understanding the precise effects of this compound on actin polymerization is essential for its application as a research tool and for exploring its therapeutic potential.

The in vitro actin polymerization assay described herein is a fluorescence-based method utilizing pyrene-labeled actin. This assay allows for real-time monitoring of actin polymerization kinetics and provides a quantitative measure of the inhibitory effects of compounds like this compound.

Mechanism of Action

Actin polymerization is a dynamic process involving the transition of globular actin (G-actin) monomers into filamentous actin (F-actin) polymers. This process is critical for the formation of various cellular structures. Cytochalasans, including this compound, primarily act by binding to the fast-growing "barbed" or "plus" end of actin filaments.[1] This binding physically obstructs the addition of new G-actin monomers, thereby inhibiting filament elongation. At higher concentrations, some cytochalasans have been observed to sever existing actin filaments. The high-affinity binding of cytochalasans to the barbed end of F-actin is a key aspect of their potent inhibitory activity.[2]

cluster_0 Actin Polymerization cluster_1 Inhibition by this compound G_actin G-actin Monomers Nucleation Nucleation (Formation of Actin Dimers/Trimers) G_actin->Nucleation Spontaneous or Formin-mediated Elongation Elongation (Addition to Barbed End) Nucleation->Elongation F_actin F-actin Filament Elongation->F_actin Barbed_End Barbed End of F-actin Phenochalasin_A This compound Phenochalasin_A->Barbed_End Binds to Inhibited_Elongation Inhibited Elongation Barbed_End->Inhibited_Elongation Leads to

Figure 1: Mechanism of this compound in Actin Polymerization.

Quantitative Data

CompoundAssay TypeParameterValueReference
Cytochalasin BViscometryInhibition of Polymerization90% inhibition at 2 µM[3]
Cytochalasin DTIRF MicroscopyK1/2 for Inhibition4.1 nM
Cytochalasin BReversible KV1.5 BlockerIC504 µM
Cytochalasin BCytotoxicity (B16F10 cells)IC5025.9 µM[1]
Cytochalasin DCytotoxicity (B16F10 cells)IC503.5 µM[1]

Experimental Protocols

Pyrene-Actin Polymerization Assay

This protocol details a fluorescence-based assay to monitor the kinetics of actin polymerization in the presence and absence of this compound. The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin filaments.

Materials:

  • Monomeric rabbit skeletal muscle actin (unlabeled and pyrene-labeled)

  • This compound

  • General Actin Buffer (G-Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT

  • 10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 365 nm, Emission: 407 nm)

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized actin (unlabeled and pyrene-labeled) in G-Buffer to a stock concentration of 10 µM. Leave on ice for 1 hour to depolymerize actin oligomers, gently mixing every 15 minutes.

    • Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.

    • Prepare serial dilutions of this compound in DMSO to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Experimental Setup:

    • On ice, prepare a master mix of G-actin by mixing unlabeled and pyrene-labeled actin to achieve a 5-10% labeling ratio. The final actin concentration in the assay is typically 2-4 µM.

    • In the wells of a 96-well black microplate, add the desired volume of this compound dilutions or DMSO (for the vehicle control).

    • Add the G-actin master mix to each well.

    • The final volume in each well before initiating polymerization should be 90 µL.

  • Initiation of Polymerization and Data Acquisition:

    • Initiate actin polymerization by adding 10 µL of 10x Polymerization Buffer to each well, bringing the final volume to 100 µL.

    • Immediately place the microplate in a pre-warmed (25°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 365 nm, Emission: 407 nm) every 30 seconds for 1-2 hours.

Data Analysis:

  • Plot fluorescence intensity versus time for each concentration of this compound and the control.

  • The resulting curves will show a lag phase (nucleation), an elongation phase (polymerization), and a steady-state phase (equilibrium).

  • Determine the effect of this compound on the rate of polymerization by calculating the slope of the linear portion of the elongation phase.

  • Calculate the IC50 value of this compound by plotting the percent inhibition of the polymerization rate against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

prep_reagents Prepare Reagents (Actin, this compound, Buffers) setup_exp Set Up Experiment in 96-well Plate (Actin + this compound/DMSO) prep_reagents->setup_exp init_poly Initiate Polymerization (Add 10x Polymerization Buffer) setup_exp->init_poly read_fluor Measure Fluorescence (Ex: 365 nm, Em: 407 nm) init_poly->read_fluor analyze_data Analyze Data (Plot Kinetics, Calculate IC50) read_fluor->analyze_data Ext_Signal Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinases Ext_Signal->Receptor Rho_GTPases Rho Family GTPases (Rac, Rho, Cdc42) Receptor->Rho_GTPases Actin_Regulators Actin Regulatory Proteins (e.g., Arp2/3, Formins) Rho_GTPases->Actin_Regulators Actin_Poly Actin Polymerization Actin_Regulators->Actin_Poly Cellular_Response Cellular Responses (Migration, Adhesion, Proliferation) Actin_Poly->Cellular_Response Phenochalasin_A This compound Phenochalasin_A->Actin_Poly Inhibits

References

Application Notes and Protocols for Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenochalasin A is a member of the cytochalasan class of mycotoxins, which are known for their ability to bind to actin filaments and inhibit polymerization. This activity makes them valuable tools in cell biology research and potential starting points for drug development. Due to the limited availability of specific data for this compound, the following protocols for dissolution and storage have been developed based on established methods for similar cytochalasan and indole alkaloid compounds. These guidelines are intended to provide a starting point for laboratory use. It is strongly recommended that researchers perform small-scale pilot experiments to determine the optimal conditions for their specific applications.

Data Presentation

Table 1: General Solubility and Storage Data for Cytochalasans

ParameterSolvent/ConditionTypical Concentration/TemperatureNotes
Solubility Dimethyl sulfoxide (DMSO)25 - 371 mg/mLA common solvent for creating concentrated stock solutions.[1][2]
Dimethylformamide (DMF)30 - 492 mg/mLAnother effective solvent for high concentration stocks.[1][3]
Ethanol~20 - 35 mg/mLSuitable for applications where DMSO or DMF are not appropriate.[1][3]
Aqueous BuffersSparingly soluble to insolubleDilution from an organic stock solution is necessary for aqueous applications.[1][3] We do not recommend storing the aqueous solution for more than one day.[3]
Storage (Solid) Temperature-20°CRecommended for long-term stability.[1][2]
Light ConditionsStore in the darkSome cytochalasins are light-sensitive.[1]
Storage (Solution) Temperature-20°CAliquot to avoid repeated freeze-thaw cycles.[2]
StabilityUp to 3 months in DMSO at -20°CStability in other solvents may vary.[2]

Experimental Protocols

Protocol 1: Dissolving this compound for Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound (solid form)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-weighing: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent. Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the vial containing the solid this compound.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Verification: Visually inspect the solution to ensure that no undissolved particles remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C in a light-protected container.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Objective: To dilute the this compound stock solution into an aqueous buffer for use in cell culture or other biological assays.

Materials:

  • This compound stock solution (in DMSO or DMF)

  • Sterile aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile dilution tubes

Procedure:

  • Thawing: Remove an aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Dilution: For maximum solubility in aqueous buffers, this compound should first be dissolved in an organic solvent like DMSO or DMF and then diluted with the aqueous buffer of choice.[3] Add the desired volume of the stock solution to the aqueous buffer. It is recommended to add the stock solution dropwise while gently vortexing the buffer to ensure rapid and even dispersal.

  • Final Concentration: Ensure that the final concentration of the organic solvent in the working solution is low enough to not affect the experimental system (typically ≤0.1% v/v for DMSO in cell culture).

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of cytochalasans for more than one day.[3]

Mandatory Visualization

PhenochalasinA_Workflow Workflow for Handling this compound cluster_preparation Stock Solution Preparation cluster_working Working Solution Preparation Receive Receive Solid Compound Equilibrate Equilibrate to Room Temp Receive->Equilibrate Dissolve Dissolve in Organic Solvent (e.g., DMSO) Equilibrate->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot StoreStock Store at -20°C (Dark) Aliquot->StoreStock Thaw Thaw Stock Aliquot StoreStock->Thaw Dilute Dilute in Aqueous Buffer Thaw->Dilute Use Use Immediately in Experiment Dilute->Use

Caption: Workflow for this compound Handling.

References

Troubleshooting & Optimization

Phenochalasin A Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Phenochalasin A in various solvents. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: While specific stability data for this compound is limited, based on closely related cytochalasans, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions. Methanol and ethanol can also be used, although the solubility might be lower compared to DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. The final concentration of DMSO in the aqueous medium should ideally not exceed 0.1%, as higher concentrations can be toxic to cells.

Q2: How should I store this compound stock solutions to ensure stability?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light. Under these conditions, the solid compound is expected to be stable for an extended period. Stock solutions, typically prepared in DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Based on data for similar compounds like Cytochalasin D, DMSO stock solutions are stable for at least three months at -20°C.[1] Some cytochalasans are sensitive to light, so it is best practice to store solutions in amber vials or wrapped in foil.[2]

Q3: Can I store this compound in an aqueous solution?

A3: It is not recommended to store this compound in aqueous solutions for extended periods. Cytochalasin B, a related compound, is sparingly soluble in aqueous buffers, and it is advised not to store the aqueous solution for more than one day.[3] For experiments requiring aqueous conditions, it is best to prepare the diluted solution fresh from a DMSO stock solution immediately before use.

Q4: My this compound solution has precipitated. What should I do?

A4: Precipitation can occur if the solubility limit is exceeded, especially when diluting a DMSO stock solution into an aqueous buffer. To redissolve the compound, you can try gentle warming (e.g., in a 37°C water bath) and sonication. However, be aware that prolonged exposure to heat can lead to degradation. To prevent precipitation, ensure that the final concentration in the aqueous buffer is below its solubility limit and that the percentage of the organic co-solvent (like DMSO) is appropriate for maintaining solubility.

Q5: Are there any known degradation pathways for this compound?

A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, like other cytochalasans, it may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to strong oxidizing agents or UV light.[2][4] Stress testing (see experimental protocol below) can help identify potential degradation products and establish the compound's stability profile under your specific experimental conditions.

Stability of Related Cytochalasans in Different Solvents

CompoundSolventSolubilityStorage Conditions & Stability
Chaetoglobosin A DMSO10 mg/mLSolid is stable for at least 2 years at -20°C.[5]
Methanol10 mg/mLDecomposes when heated to 75°C for 24h or 100°C for 90 min.[6][7]
Cytochalasin B DMSO~20-371 mg/mLSolid is stable for ≥ 4 years at -20°C.[2][3]
Ethanol~20-35 mg/mLAqueous solutions should not be stored for more than one day.[3]
Dimethylformamide (DMF)~30-492 mg/mLReasonably stable in solution.[2]
Cytochalasin D DMSO~25-100 mg/mLSolid is stable for ≥ 4 years at -20°C.[1][8][9]
Dichloromethane~10 mg/mLDMSO stock solutions are stable for up to 3 months at -20°C.[1]
Store in the dark to prevent light-induced isomerization.[2]

Experimental Protocols

General Protocol for Assessing the Stability of this compound in Solution via HPLC

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent under various conditions.

1. Materials and Reagents:

  • This compound (solid)

  • HPLC-grade solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a UV detector (preferably a photodiode array detector) and a suitable column (e.g., C18)

  • Incubators or water baths for temperature control

  • Light chamber for photostability testing

  • Calibrated analytical balance and volumetric flasks

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

  • From the stock solution, prepare working solutions at a suitable concentration for HPLC analysis (e.g., 50 µg/mL) in the solvent(s) to be tested.

3. Stress Conditions (Forced Degradation):

  • Temperature: Aliquot the working solution into several vials and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

  • pH: Prepare working solutions in buffers of different pH values (e.g., pH 3, 7, 9) and incubate at a set temperature.

  • Light: Expose a working solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.

  • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the working solution.

4. Time-Point Analysis:

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Immediately analyze the samples by HPLC.

5. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.[10][11]

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier) is often a good starting point.

    • Flow Rate: e.g., 1 mL/min

    • Detection Wavelength: Determined by the UV spectrum of this compound.

    • Injection Volume: e.g., 10 µL

  • Record the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Plot the percentage of remaining this compound against time for each condition.

  • From this data, the degradation rate and half-life can be determined.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 50 µg/mL in test solvents) prep_stock->prep_work temp Temperature (4°C, RT, 40°C) prep_work->temp ph pH (Acidic, Neutral, Basic) prep_work->ph light Photostability (UV light vs. Dark) prep_work->light oxid Oxidation (e.g., H2O2) prep_work->oxid sampling Sample at Time Points (0, 2, 4, 8, 24h...) temp->sampling ph->sampling light->sampling oxid->sampling hplc HPLC Analysis sampling->hplc data Data Processing hplc->data results Determine % Remaining, Degradation Rate, Half-life data->results

Caption: Workflow for assessing this compound stability.

References

Potential off-target effects of Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Phenochalasin A. As a member of the cytochalasan family of fungal metabolites, this compound's primary mechanism of action is the inhibition of actin polymerization. However, researchers may encounter unexpected cellular effects, which can often be attributed to the known off-target activities of this compound class. This guide will help you identify and address these potential issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

This compound is a cytochalasan, a class of mycotoxins known to bind to the barbed, fast-growing ends of actin filaments. This action blocks both the assembly and disassembly of actin monomers, leading to the disruption of the actin cytoskeleton.[1] This interference with actin polymerization affects various cellular processes, including cell division, motility, and morphology.[1]

Q2: I'm observing higher-than-expected cytotoxicity in my cell line treated with this compound. What could be the cause?

While the primary effect of cytochalasans is cytostatic (inhibiting cell division), they can induce cytotoxicity and apoptosis, particularly at higher concentrations or in specific cell lines.[2] This cytotoxicity is often linked to off-target effects, including:

  • Disruption of Calcium Homeostasis: Cytochalasin B has been shown to induce a rise in intracellular calcium ([Ca2+]) by promoting its release from the endoplasmic reticulum and influx from the extracellular environment.

  • Induction of Oxidative Stress: Increased levels of reactive oxygen species (ROS) have been observed following treatment with cytochalasans, leading to cellular damage.[2]

These events can trigger the mitochondrial apoptotic pathway, leading to cell death.[2]

Q3: My cells are showing altered metabolism, specifically a decrease in glucose uptake. Is this a known effect of this compound?

Yes, this is a well-documented off-target effect of cytochalasans, particularly Cytochalasin B. Cytochalasin B is a potent inhibitor of glucose transport proteins (GLUTs), such as GLUT1.[3][4] This inhibition is competitive and can significantly impact cellular metabolism, especially in cells highly dependent on glucose.[3] Therefore, it is plausible that this compound exhibits similar activity.

Q4: I have observed cell cycle arrest in my experiments. At which phase does this typically occur?

Cytochalasin B has been reported to induce cell cycle arrest at the S phase and G2/M phase in different cell lines.[2] The arrest at the S phase is associated with the inhibition of DNA replication, while the G2/M arrest is linked to the disruption of the actin cytoskeleton, which is crucial for mitosis.[2]

Q5: Are the off-target effects of this compound reversible?

The reversibility of cytochalasan effects can depend on the specific compound, its concentration, and the duration of treatment. For some cytochalasans, the disruption of the F-actin network has been shown to be reversible after washout of the compound. However, prolonged exposure or high concentrations that lead to apoptosis would be irreversible.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity

Symptoms:

  • Lower cell viability than anticipated.

  • Increased markers of apoptosis (e.g., caspase activation, Annexin V staining).

  • Visible changes in cell morphology consistent with cell death.

Possible Causes:

  • Concentration is too high: The cytotoxic effects of cytochalasans are often dose-dependent.

  • Cell line is particularly sensitive: Different cell lines exhibit varying sensitivities to cytochalasans.[5][6]

  • Induction of apoptosis via off-target effects: Disruption of calcium homeostasis and induction of ROS may be occurring.[2]

Troubleshooting Steps:

  • Perform a dose-response curve: Determine the IC50 for cytotoxicity in your specific cell line to identify an optimal concentration for your experiments.

  • Assess markers of apoptosis: Use assays for caspase-3/7/9 activation or Annexin V/PI staining to confirm if apoptosis is the mode of cell death.

  • Measure intracellular calcium levels: Use a fluorescent calcium indicator (e.g., Fura-2, Indo-1) to determine if there are changes in [Ca2+]i upon treatment.

  • Measure ROS production: Employ a fluorescent probe (e.g., H2DCFDA) to detect the generation of reactive oxygen species.

  • Consider a different cytochalasan: If the cytotoxicity is unmanageable, another member of the cytochalasan family with a different off-target profile might be more suitable.

Issue 2: Altered Cellular Metabolism and Glucose Uptake

Symptoms:

  • Decreased glucose consumption from the media.

  • Reduced ATP levels.

  • Altered metabolic flux.

Possible Cause:

  • Inhibition of glucose transporters (GLUTs): this compound may be inhibiting glucose uptake, a known off-target effect of cytochalasans.[3][4]

Troubleshooting Steps:

  • Measure glucose uptake directly: Use a radiolabeled glucose analog like 2-deoxy-D-[3H]glucose or a fluorescent glucose analog to quantify the rate of glucose transport.

  • Assess the impact on glycolysis: Measure lactate production as an indicator of the glycolytic rate.

  • Provide an alternative energy source: If glucose transport inhibition is confirmed and is confounding your primary experimental question, consider supplementing the culture medium with an alternative energy source like pyruvate or glutamine.

  • Compare with a known GLUT inhibitor: Use a well-characterized GLUT inhibitor as a positive control to understand the contribution of this off-target effect to your observations.

Quantitative Data Summary

Table 1: Cytotoxicity of Cytochalasin B in Various Murine Cancer Cell Lines

Cell LineExposure TimeIC50 (µM)
M109c (Lung Carcinoma)3 hours3
M109c (Lung Carcinoma)3 days2
B16BL6 (Melanoma)3 hours~30
B16BL6 (Melanoma)3 days~5
P388/ADR (Leukemia)3 hours~30
P388/ADR (Leukemia)3 days~5

Data extracted from a study on Cytochalasin B.[5]

Table 2: Cytotoxicity of Cytochalasin B in a Human Cancer Cell Line

Cell LineAssayIC50 (µM)
HeLa (Cervical Carcinoma)WST-87.9

Data from a study investigating the anticancer activity of Cytochalasin B.[2]

Table 3: Inhibition of Glucose Transport by Cytochalasin B

Cell TypeAssayIC50 (µM)
Erythrocytes14C-2-DG uptake0.52
Novikoff Hepatoma Cells14C-2-DG uptake< 4

Data compiled from studies on Cytochalasin B's effect on glucose transport.[3]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using WST-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium ([Ca2+])
  • Cell Preparation: Culture cells on glass coverslips or in a format suitable for fluorescence microscopy or flow cytometry.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., 1-5 µM Fura-2 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with the buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) before adding the compound.

  • Treatment and Measurement: Add this compound at the desired concentration and continuously record the fluorescence ratio to monitor changes in intracellular calcium levels.[7][8][9]

  • Controls: Use a calcium ionophore (e.g., ionomycin) as a positive control and a calcium chelator (e.g., EGTA) as a negative control.[7]

Protocol 3: Detection of Reactive Oxygen Species (ROS)
  • Cell Seeding: Seed cells in a 96-well plate or on coverslips.

  • Dye Loading: Load the cells with a ROS-sensitive probe, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), at a concentration of 5-10 µM for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells to remove excess probe.

  • Treatment: Treat the cells with this compound. Include a vehicle control and a positive control for ROS induction (e.g., H2O2 or pyocyanin).[10][11]

  • Measurement: Measure the fluorescence intensity (excitation ~495 nm, emission ~525 nm) using a fluorescence microscope, plate reader, or flow cytometer at different time points after treatment.[10][12]

Visualizations

On_Target_Pathway cluster_actin Actin Polymerization G-actin G-actin F-actin_barbed F-actin (Barbed End) G-actin->F-actin_barbed Polymerization F-actin_pointed F-actin (Pointed End) F-actin_pointed->G-actin Depolymerization Phenochalasin_A Phenochalasin_A Phenochalasin_A->F-actin_barbed Inhibits Polymerization

Caption: On-target effect of this compound on actin polymerization.

Off_Target_Glucose cluster_membrane Cell Membrane Glucose_ext Extracellular Glucose GLUT Glucose Transporter (e.g., GLUT1) Glucose_ext->GLUT Glucose_int Intracellular Glucose GLUT->Glucose_int Phenochalasin_A Phenochalasin_A Phenochalasin_A->GLUT Inhibits

Caption: Off-target inhibition of glucose transport by this compound.

Off_Target_Cytotoxicity Phenochalasin_A Phenochalasin_A ER Endoplasmic Reticulum Phenochalasin_A->ER Induces Ca2+ release Ca_influx Extracellular Ca2+ Influx Phenochalasin_A->Ca_influx Ca_increase Increased Intracellular Ca2+ ER->Ca_increase Ca_influx->Ca_increase Mitochondria Mitochondria Ca_increase->Mitochondria ROS Increased ROS Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial Pathway ROS->Apoptosis

Caption: Off-target cytotoxicity pathway of this compound.

References

How to prevent Phenochalasin A degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Phenochalasin A, ensuring its stability throughout experimental procedures is paramount to obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The stability of this compound can be compromised by several factors, including exposure to adverse pH conditions, elevated temperatures, and light. Like many complex organic molecules, it is susceptible to hydrolysis and oxidation, which can be accelerated by these environmental stressors.

Q2: How should I store my stock solution of this compound to minimize degradation?

A2: For optimal stability, this compound stock solutions should be stored at -20°C or lower in a tightly sealed vial to prevent evaporation and exposure to moisture. The choice of solvent is also critical; Dimethyl Sulfoxide (DMSO) is a commonly used solvent that can enhance the stability of many compounds when stored at low temperatures.[1][2] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]

Q3: Can I work with this compound on the benchtop under normal laboratory lighting?

A3: Due to potential light sensitivity, it is recommended to minimize the exposure of this compound solutions to direct and high-intensity light. When possible, conduct experimental manipulations in a shaded area or by using amber-colored tubes or vials.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A4: While specific pH stability data for this compound is not extensively documented, many pharmaceutical compounds exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-7).[3][4][5] Both highly acidic and alkaline conditions can catalyze hydrolysis or other degradation pathways.[3][4] It is crucial to determine the empirical stability of this compound in your specific experimental buffer.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.1. Prepare fresh dilutions from a new stock aliquot for each experiment. 2. Verify the storage conditions of the stock solution (-20°C or below, protected from light). 3. Perform a concentration verification of the stock solution using a validated analytical method.
Inconsistent results between experimental repeats. Partial degradation of this compound during the experiment.1. Minimize the time the compound is kept at room temperature or in aqueous solutions. 2. Protect the experimental setup from direct light exposure. 3. Ensure the pH of the experimental medium is within a stable range for the compound.
Visible precipitate in the stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the vial to room temperature and vortex to redissolve. If the precipitate persists, it may indicate degradation. 2. Consider preparing a fresh stock solution. 3. Evaluate the suitability of the chosen solvent and concentration.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

  • Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Preparation:

    • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in amber-colored, tightly sealed vials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Handling During Cell Culture Experiments

  • Thawing: Thaw a single aliquot of this compound stock solution at room temperature just before use.

  • Dilution:

    • Prepare intermediate dilutions in sterile, amber-colored tubes if necessary.

    • Make the final dilution directly into the pre-warmed cell culture medium. Mix gently by pipetting.

  • Incubation: Immediately add the this compound-containing medium to the cells and proceed with the incubation, ensuring the plates or flasks are protected from direct light.

Visualizing Experimental Workflow and Troubleshooting

To aid in understanding the critical steps for maintaining this compound stability, the following diagrams illustrate the recommended experimental workflow and a troubleshooting decision tree.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh this compound dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw Single Aliquot store->thaw Use Fresh Aliquot dilute Dilute in Media thaw->dilute treat Treat Cells dilute->treat incubate Incubate (Protect from Light) treat->incubate TroubleshootingTree cluster_solutions Solutions start Inconsistent Experimental Results? check_storage Verify Stock Solution Storage (-20°C, Dark, Tightly Sealed) start->check_storage check_handling Review Experimental Handling (Minimize Light/Temp Exposure, pH) start->check_handling check_aliquot Using Fresh Aliquots for Each Experiment? start->check_aliquot solution_storage Prepare Fresh Stock Solution check_storage->solution_storage No solution_handling Optimize Protocol: - Use Amber Tubes - Work Quickly - Buffer pH Check check_handling->solution_handling No solution_aliquot Implement Single-Use Aliquot Policy check_aliquot->solution_aliquot No

References

Technical Support Center: Interpreting Unexpected Results with Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Phenochalasin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton. This interference with actin dynamics affects various cellular processes, including cell motility, division, and morphology.

Q2: What are the expected effects of this compound on cells?

Based on its mechanism of action, this compound is expected to:

  • Disrupt the actin cytoskeleton, leading to changes in cell shape, such as rounding and arborization (formation of tree-like branches).

  • Inhibit cell migration and invasion.

  • Induce cell cycle arrest, often at the G2/M phase, by interfering with the formation of the contractile actin ring required for cytokinesis.

  • Induce apoptosis (programmed cell death) in a dose- and time-dependent manner in various cancer cell lines.

Q3: Why am I observing no effect or a reduced effect of this compound at higher concentrations?

This can be a perplexing observation. While counterintuitive, some studies with other cytochalasans, like cytochalasin D, have reported a biphasic or reduced effect at higher concentrations.[1] This could be due to several factors:

  • Induction of actin aggregation: At high concentrations, cytochalasans can induce the formation of actin aggregates.[2] These aggregates might sequester the drug or associate with signaling proteins, leading to complex and unpredictable downstream effects.[2]

  • Off-target effects: At higher concentrations, the likelihood of off-target effects increases, which might counteract the primary actin-disrupting activity.

  • Cellular defense mechanisms: Cells may activate compensatory mechanisms or drug efflux pumps at higher drug concentrations.

Q4: Can this compound have paradoxical effects on cell migration?

While this compound is generally expected to inhibit cell migration, some actin-targeting drugs have shown paradoxical effects. For instance, the actin-stabilizing agent jasplakinolide has been reported to paradoxically increase migration in some cell types.[3][4] While not specifically documented for this compound, it is crucial to consider cell-type specific responses and the complexity of the signaling networks governing cell motility.

Q5: Are there known resistance mechanisms to this compound?

While specific resistance mechanisms to this compound are not well-documented, general mechanisms of drug resistance could apply. These may include:

  • Alterations in the drug target: Mutations in the actin protein could potentially reduce the binding affinity of this compound.

  • Increased drug efflux: Overexpression of multidrug resistance (MDR) transporters could pump the compound out of the cell.

  • Activation of compensatory signaling pathways: Cells might upregulate pathways that bypass the need for a dynamic actin cytoskeleton for certain functions.

Troubleshooting Guides

Problem 1: No observable change in cell morphology after this compound treatment.
Possible Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the calculated concentration and the dilution series. Perform a dose-response experiment to determine the optimal concentration for your cell line.
Inactive Compound Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Test the activity of a fresh batch of the compound.
Cell Line Insensitivity Some cell lines may be less sensitive to actin disruption. Try a different cell line or a positive control compound known to affect the actin cytoskeleton (e.g., Cytochalasin D).
Short Incubation Time The effects on cell morphology may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours).
Suboptimal Cell Culture Conditions Ensure cells are healthy and in the exponential growth phase before treatment. Check for contamination.
Problem 2: Unexpected increase in cell viability or proliferation.
Possible Cause Troubleshooting Steps
Hormesis or Biphasic Dose-Response At very low concentrations, some toxic substances can have a stimulatory effect. Carefully re-evaluate your dose-response curve with a wider range of concentrations, including very low doses.
Off-Target Effects This compound might be activating pro-survival pathways at certain concentrations in your specific cell model. Investigate key survival pathways like Akt and ERK signaling.
Experimental Artifact Review your cell viability assay protocol. Ensure that the compound does not interfere with the assay reagents or detection method.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variability in Cell Culture Standardize cell passage number, seeding density, and growth conditions.
Inconsistent Drug Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Assay Timing Ensure that the timing of drug treatment and subsequent assays is consistent across all experiments.

Data Presentation

Table 1: Illustrative IC50 Values of Cytochalasans in Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Cytochalasin DHeLaCervical Cancer~0.1[3]
Cytochalasin DA549Lung Cancer~0.5[4]
Cytochalasin BVariousVaries[5]
JasplakinolideMDA-MB-231Breast CancerVaries[3]

Note on IC50 Variability: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and the specific assay used.[6][7]

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin)

This assay measures the rate of actin polymerization in vitro.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Fluorometer

Procedure:

  • Prepare a working stock of G-actin containing 5-10% pyrene-labeled actin in G-buffer.

  • In a 96-well black plate, add varying concentrations of this compound or DMSO vehicle to the wells.

  • Initiate the polymerization reaction by adding the G-actin stock to each well and immediately follow with the 10x Polymerization Buffer.

  • Immediately place the plate in a pre-warmed fluorometer.

  • Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) every 30-60 seconds for 30-60 minutes.

  • Plot fluorescence intensity versus time. A decrease in the rate of fluorescence increase in the presence of this compound indicates inhibition of actin polymerization.

Cell Viability Assay (MTT or WST-1)

This assay assesses the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT or WST-1 reagent

  • Solubilization buffer (for MTT)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Mandatory Visualizations

PhenochalasinA_Mechanism PhenochalasinA This compound F_Actin F-Actin (Filament) Barbed End PhenochalasinA->F_Actin Binds to G_Actin G-Actin (Monomer) G_Actin->F_Actin Polymerization Disruption Disruption of Actin Cytoskeleton F_Actin->Disruption Leads to CellShape Altered Cell Shape Disruption->CellShape Migration Inhibition of Migration Disruption->Migration Cytokinesis Inhibition of Cytokinesis Disruption->Cytokinesis Apoptosis Apoptosis Disruption->Apoptosis CellCycleArrest G2/M Arrest Cytokinesis->CellCycleArrest

Caption: Primary mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed CheckConcentration Verify Drug Concentration & Purity Start->CheckConcentration CheckProtocol Review Experimental Protocol Start->CheckProtocol DoseResponse Perform Dose-Response & Time-Course CheckConcentration->DoseResponse PositiveControl Use Positive/Negative Controls CheckProtocol->PositiveControl ConsiderOffTarget Investigate Potential Off-Target Effects AlternativeAssay Consider Alternative Assay ConsiderOffTarget->AlternativeAssay DoseResponse->ConsiderOffTarget PositiveControl->ConsiderOffTarget Consult Consult Literature/ Technical Support AlternativeAssay->Consult

Caption: A logical workflow for troubleshooting unexpected experimental results.

Apoptosis_Signaling PhenochalasinA This compound ActinDisruption Actin Cytoskeleton Disruption PhenochalasinA->ActinDisruption CellularStress Cellular Stress ActinDisruption->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway induced by this compound.

References

Phenochalasin A artifacts in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Phenochalasin A in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin polymerization. It binds to the barbed end of actin filaments, preventing the addition of new actin monomers and leading to the disruption and disassembly of the F-actin cytoskeleton.[1][2] This disruption of the actin network is crucial for its effects on cellular processes such as cell motility, division, and morphology.[3][4][5]

Q2: What are the expected morphological changes in cells treated with this compound?

Treatment with this compound, like other cytochalasins, is expected to induce significant changes in cell morphology due to the disruption of the actin cytoskeleton. These changes can include:

  • Cell Rounding: Loss of the defined cell shape, leading to a more rounded appearance.[6]

  • Loss of Stress Fibers: Disassembly of contractile actin filament bundles.

  • Inhibition of Lamellipodia and Filopodia Formation: Prevention of the formation of membrane protrusions involved in cell migration.[2]

  • Membrane Blebbing: The formation of spherical protrusions from the cell membrane.

  • Inhibition of Cytokinesis: Failure of cell division, potentially leading to the formation of multinucleated cells.[2]

These are the intended effects of the drug and should be distinguished from unintended artifacts.

Q3: What is the difference between this compound and other cytochalasins like Cytochalasin D?

This compound and Cytochalasin D belong to the same family of actin polymerization inhibitors and share a similar mechanism of action by capping the barbed end of actin filaments.[1][2] However, different cytochalasins can exhibit varying potencies and may have slightly different effects on cellular structures and events depending on the cell type and experimental conditions.[6][7] The specific chemical structure of each cytochalasan derivative can influence its binding affinity for actin and its overall biological activity.

Troubleshooting Guide: this compound Artifacts

This guide addresses common issues and artifacts that may arise during fluorescence microscopy experiments using this compound.

Issue 1: No observable effect on the actin cytoskeleton after this compound treatment.

  • Possible Cause 1: Incorrect Concentration. The concentration of this compound may be too low to elicit a response in the specific cell line being used.

    • Solution: Perform a dose-response experiment to determine the optimal working concentration. Different cell lines can have varied sensitivities to cytochalasins.[7]

  • Possible Cause 2: Insufficient Incubation Time. The treatment duration may be too short for the drug to exert its full effect.

    • Solution: Increase the incubation time. A time-course experiment can help determine the optimal duration for observing the desired effects.

  • Possible Cause 3: Drug Inactivity. The this compound stock solution may have degraded.

    • Solution: Prepare a fresh stock solution. Store stock solutions in small aliquots at -20°C or lower and avoid repeated freeze-thaw cycles.

Issue 2: Cells are detaching from the coverslip after treatment.

  • Possible Cause 1: Excessive Cytotoxicity. High concentrations or prolonged exposure to this compound can be toxic to cells, leading to cell death and detachment.

    • Solution: Reduce the concentration of this compound and/or shorten the incubation time. Perform a cell viability assay to determine the cytotoxic threshold for your specific cell line.

  • Possible Cause 2: Disruption of Focal Adhesions. The actin cytoskeleton is crucial for maintaining cell adhesion. Its disruption can weaken the attachment of cells to the substrate.

    • Solution: Use coverslips coated with an extracellular matrix protein (e.g., fibronectin, collagen) to enhance cell adhesion.

Issue 3: Appearance of unusual actin aggregates or structures.

  • Possible Cause 1: Drug-induced Actin Reorganization. At certain concentrations, cytochalasins can induce the formation of actin-containing foci or aggregates rather than complete disassembly.[6] Aspochalasin D, another cytochalasin, has been shown to induce the formation of actin-containing rodlets in the cytoplasm.[6]

    • Solution: This may be a genuine effect of the drug on the actin cytoskeleton in your cell type. Document these structures carefully and consider them as part of the drug's phenotypic effect. Varying the drug concentration may modulate the formation of these structures.

  • Possible Cause 2: Fixation Artifacts. The method of cell fixation can influence the appearance of the actin cytoskeleton.

    • Solution: Optimize your fixation protocol. Paraformaldehyde (PFA) is a commonly used fixative that crosslinks proteins and generally preserves actin filament structure well.[8] Using a cytoskeleton-preserving buffer during fixation can also help.

Issue 4: High background fluorescence or non-specific staining.

  • Possible Cause 1: Inadequate Washing. Insufficient washing after staining can leave behind unbound fluorescent probes.

    • Solution: Increase the number and duration of washing steps after incubation with the fluorescent phalloidin conjugate.

  • Possible Cause 2: Permeabilization Issues. Over-permeabilization can lead to increased background signal, while under-permeabilization can prevent the probe from reaching the actin filaments.

    • Solution: Optimize the concentration and incubation time of the permeabilizing agent (e.g., Triton X-100).[9]

  • Possible Cause 3: Autofluorescence. Some cellular components can be naturally fluorescent.

    • Solution: Image an unstained, treated control to assess the level of autofluorescence. If significant, consider using a fluorophore with a different excitation/emission spectrum.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for cytochalasin treatments and phalloidin staining. Note that optimal conditions should be determined empirically for each cell line and experimental setup.

Table 1: Recommended Concentration Ranges for Cytochalasin Treatment

CompoundCell TypeConcentration RangeReference
Cytochalasin DNeutrophils20 µM[10]
Cytochalasin DGeneral Cell StudiesNanomolar (nM) to low Micromolar (µM)[1][11][12]
Cytochalasin B/D3T3, SV-3T3, B16 melanoma, Ehrlich ascites1 µg/ml[7]

Table 2: Typical Incubation Times for Cytochalasin Treatment

CompoundIncubation TimeNotesReference
Cytochalasin D45 minutes (pre-treatment)For inhibiting bacterial uptake by neutrophils.[10]
CytochalasinsVariesDependent on the specific cellular process being investigated.[6]

Table 3: Phalloidin Staining Parameters

ParameterRecommended ValueNotesReference
Phalloidin Conjugate Concentration1:100 - 1:1000 dilutionManufacturer's instructions should be followed.[9]
Incubation Time20 - 90 minutesAt room temperature, protected from light.[9][13]
Fixation3.7% - 4% methanol-free formaldehydeMethanol can disrupt actin filaments.[13][14]
Permeabilization0.1% Triton X-100 in PBSFor 3-5 minutes.[9]

Experimental Protocols

Protocol 1: General Workflow for this compound Treatment and Phalloidin Staining

This protocol outlines the key steps for treating adherent cells with this compound and subsequently staining the F-actin cytoskeleton with fluorescently labeled phalloidin.

experimental_workflow cell_culture 1. Seed cells on coverslips in a multi-well plate incubation1 2. Incubate until desired confluency is reached cell_culture->incubation1 drug_prep 3. Prepare this compound working solution treatment 4. Treat cells with this compound for the desired time and concentration drug_prep->treatment fixation 5. Fix cells with paraformaldehyde (PFA) permeabilization 6. Permeabilize cells with a detergent (e.g., Triton X-100) fixation->permeabilization staining 7. Stain with fluorescent phalloidin conjugate permeabilization->staining washing 8. Wash to remove unbound probe staining->washing mounting 9. Mount coverslips on microscope slides imaging 10. Image with a fluorescence microscope mounting->imaging

Figure 1. Experimental workflow for this compound treatment and F-actin visualization.

Detailed Steps for Protocol 1:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2 until they are well-adhered and have reached the desired confluency.

  • Drug Preparation: Prepare a working solution of this compound in pre-warmed cell culture medium at the desired final concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Incubate for the desired amount of time. Include a vehicle-treated control (e.g., DMSO).

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with a 3.7-4% solution of methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[14]

  • Permeabilization: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[9]

  • Staining: Wash the cells twice with PBS. Incubate the cells with a fluorescently labeled phalloidin solution (prepared in PBS with 1% BSA to reduce non-specific binding) for 20-60 minutes at room temperature, protected from light.[9][13]

  • Washing: Wash the cells two to three times with PBS to remove unbound phalloidin conjugate.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathway Diagrams

Disruption of the actin cytoskeleton by this compound can impact numerous downstream signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are key regulators of actin dynamics.

actin_signaling cluster_effectors Downstream Effectors cluster_actin Actin Cytoskeleton Regulation extracellular_signals Extracellular Signals (Growth factors, etc.) receptors Transmembrane Receptors (RTKs, GPCRs, Integrins) extracellular_signals->receptors rho_gtpases Rho GTPases (Rho, Rac, Cdc42) receptors->rho_gtpases rock ROCK rho_gtpases->rock RhoA pak PAK rho_gtpases->pak Rac, Cdc42 wasp_wave WASP/WAVE rho_gtpases->wasp_wave Rac, Cdc42 stress_fibers Stress Fiber Formation (Focal Adhesions) rock->stress_fibers lamellipodia Lamellipodia Formation pak->lamellipodia filopodia Filopodia Formation wasp_wave->filopodia actin_polymerization Actin Polymerization stress_fibers->actin_polymerization lamellipodia->actin_polymerization filopodia->actin_polymerization phenochalasin_a This compound phenochalasin_a->actin_polymerization inhibits

Figure 2. Simplified signaling pathway of actin cytoskeleton regulation and the point of inhibition by this compound.

This diagram illustrates how extracellular signals, through transmembrane receptors, activate Rho family GTPases.[4][15] These GTPases then activate downstream effectors like ROCK, PAK, and WASP/WAVE, which in turn regulate the formation of specific actin structures such as stress fibers, lamellipodia, and filopodia.[4][15] All of these structures rely on controlled actin polymerization. This compound acts as an inhibitor of this fundamental process, thereby affecting all of these downstream cellular structures.

References

Technical Support Center: Minimizing Phenochalasin A Impact on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenochalasin A. Our goal is to help you achieve your experimental objectives while minimizing unintended effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a member of the cytochalasan family of mycotoxins. Its primary mechanism of action is the inhibition of actin filament polymerization. It binds to the barbed (fast-growing) end of actin filaments, preventing the addition of new actin monomers and leading to the disruption of the actin cytoskeleton.[1][2] This disruption affects various cellular processes, including cell motility, division, and maintenance of cell shape.

Q2: Why does this compound cause cell death?

A2: Disruption of the actin cytoskeleton by this compound can trigger programmed cell death, or apoptosis.[3][4] This occurs through the activation of specific signaling pathways, primarily the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the key executioners of apoptosis.

Q3: Is the cytotoxic effect of this compound reversible?

A3: The reversibility of the effects of cytochalasans can depend on the specific compound, its concentration, and the duration of treatment.[5] For some cytochalasans, washing out the compound can allow for the reorganization of the actin cytoskeleton and recovery of normal cell function, provided the cells have not already committed to apoptosis.[6][7] It is recommended to perform a time-course and washout experiment to determine the reversibility in your specific cell model.

Q4: How can I minimize the cytotoxic effects of this compound in my experiments?

A4: Minimizing cytotoxicity involves a multi-faceted approach:

  • Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired effect on the actin cytoskeleton.

  • Time Optimization: Limit the duration of exposure to the compound.

  • Use of Cytoprotective Agents: Consider co-treatment with caspase inhibitors or antioxidants.

  • Optimal Cell Culture Conditions: Maintain optimal cell density and culture conditions.

This guide provides detailed protocols and troubleshooting advice for each of these points.

Troubleshooting Guide: High Cell Viability Loss

Unexpectedly high levels of cell death can compromise experimental results. Use this guide to identify and address potential causes.

Problem Potential Cause(s) Recommended Solution(s)
High cell death even at low concentrations Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.- Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.1% for DMSO). - Run a vehicle-only control to assess solvent toxicity.[8]
Sub-optimal Cell Health: Cells may be unhealthy before treatment due to over-confluency, nutrient depletion, or contamination.- Use cells at a consistent and optimal passage number. - Ensure cells are seeded at an appropriate density and are in the exponential growth phase. - Regularly check for mycoplasma contamination.
Cell viability decreases significantly over time Apoptosis Induction: Prolonged disruption of the actin cytoskeleton is a potent inducer of apoptosis.- Reduce the incubation time with this compound. - Perform a time-course experiment to determine the window where actin is disrupted but cell viability remains high. - Consider co-treatment with a pan-caspase inhibitor like Z-VAD-FMK.
Inconsistent results between experiments Variable Experimental Conditions: Inconsistencies in cell seeding density, compound concentration, or incubation time.- Standardize your cell seeding protocol to ensure consistent cell numbers.[8] - Prepare fresh dilutions of this compound for each experiment from a concentrated stock. - Use calibrated pipettes and ensure accurate dilutions.

Quantitative Data Summary

The following tables provide representative data on the effects of this compound. Note: These values are illustrative and can vary significantly between different cell lines and experimental conditions.[9][10] Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific system.

Table 1: Representative IC50 Values for this compound-Induced Cytotoxicity

Cell LineCell TypeRepresentative IC50 (µM) after 48h
HeLaHuman Cervical Cancer5 - 15
A549Human Lung Carcinoma10 - 25
MCF-7Human Breast Cancer8 - 20
NIH-3T3Mouse Embryonic Fibroblast2 - 10

IC50 (half-maximal inhibitory concentration) values for cytotoxicity were determined using a standard MTT or similar cell viability assay.[9][11][12]

Table 2: Dose-Dependent Effects of this compound (Representative Data)

Concentration (µM)Actin Disruption (%)Apoptosis (%) after 24h
0.110 - 20< 5
140 - 6010 - 20
580 - 9530 - 50
10> 9550 - 70
20> 95> 80

Actin disruption can be quantified by phalloidin staining and fluorescence microscopy. Apoptosis can be measured by Annexin V/PI staining and flow cytometry.

Experimental Protocols

1. Protocol for Determining Optimal this compound Concentration

This protocol helps establish the lowest effective concentration of this compound that disrupts the actin cytoskeleton without causing significant cell death.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

    • DAPI or Hoechst stain

    • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

    • 96-well plates (one for viability, one for imaging)

    • Fluorescence microscope

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in two 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.[8]

    • Serial Dilution: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.1 µM to 50 µM. Include a vehicle-only control (DMSO).

    • Treatment: After allowing cells to adhere overnight, replace the medium with the prepared this compound dilutions.

    • Incubation: Incubate the plates for the desired experimental duration (e.g., 6, 12, or 24 hours).

    • Cell Viability Assay (Plate 1):

      • At the end of the incubation, perform a cell viability assay according to the manufacturer's instructions.

      • Measure the absorbance or fluorescence using a microplate reader.

      • Calculate the percentage of viable cells relative to the vehicle control.

    • Actin Staining (Plate 2):

      • Fix, permeabilize, and stain the cells with fluorescent phalloidin and a nuclear counterstain.

      • Image the cells using a fluorescence microscope.

      • Visually assess the degree of actin filament disruption at each concentration.

    • Analysis: Plot the cell viability and the degree of actin disruption against the this compound concentration to determine the optimal concentration range.

2. Protocol for Co-treatment with a Caspase Inhibitor (Z-VAD-FMK)

This protocol describes how to use the pan-caspase inhibitor Z-VAD-FMK to reduce this compound-induced apoptosis.[13][14][15]

  • Materials:

    • Cells and reagents from Protocol 1

    • Z-VAD-FMK stock solution (e.g., 20 mM in DMSO)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Pre-treatment: One hour prior to this compound treatment, add Z-VAD-FMK to the culture medium at a final concentration of 20-50 µM.[16][17] Include control wells with Z-VAD-FMK alone and vehicle alone.

    • This compound Treatment: Add this compound at the desired concentration (determined from Protocol 1) to the wells already containing Z-VAD-FMK.

    • Incubation: Incubate for the desired duration.

    • Assessment: Perform a cell viability assay (e.g., MTT) and/or an apoptosis assay (e.g., Annexin V/PI staining) to quantify the protective effect of Z-VAD-FMK.

3. Protocol for Co-treatment with an Antioxidant (N-Acetylcysteine)

This protocol outlines the use of N-acetylcysteine (NAC) to mitigate oxidative stress that may contribute to this compound-induced cell death.[18][19][20]

  • Materials:

    • Cells and reagents from Protocol 1

    • N-Acetylcysteine (NAC) solution (prepare fresh, e.g., 1 M in sterile water, neutralized to pH 7.4)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Pre-treatment: Pre-incubate cells with NAC at a final concentration of 1-5 mM for 1-2 hours before adding this compound.[21] Include appropriate controls.

    • This compound Treatment: Add this compound to the NAC-containing medium.

    • Incubation: Incubate for the desired duration.

    • Assessment: Measure cell viability and/or apoptosis to determine the cytoprotective effect of NAC.

Visualizations

PhenochalasinA_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Actin Disruption Actin Disruption This compound->Actin Disruption inhibits Death Receptors Death Receptors Actin Disruption->Death Receptors may promote clustering Mitochondria Mitochondria Actin Disruption->Mitochondria induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 activates Executioner Caspases (3, 7) Executioner Caspases (3, 7) Caspase-8->Executioner Caspases (3, 7) activates Cytochrome c Cytochrome c Mitochondria->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Executioner Caspases (3, 7) activates Apoptosis Apoptosis Executioner Caspases (3, 7)->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow Start High Cell Viability Loss Q1 Is solvent control also toxic? Start->Q1 A1_Yes Reduce solvent concentration or change solvent. Q1->A1_Yes Yes Q2 Is cell death time-dependent? Q1->Q2 No End Optimized Experiment A1_Yes->End A2_Yes Reduce incubation time or use caspase inhibitor. Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A2_Yes->End A3_Yes Standardize cell density, compound dilutions, and handling. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Figure 2: Troubleshooting workflow for high cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Seed Cells Seed Cells Add Compound to Cells Add Compound to Cells Seed Cells->Add Compound to Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Add Compound to Cells Incubate (Time-course) Incubate (Time-course) Add Compound to Cells->Incubate (Time-course) Viability Assay Viability Assay Incubate (Time-course)->Viability Assay Actin Staining Actin Staining Incubate (Time-course)->Actin Staining Data Analysis Data Analysis Viability Assay->Data Analysis Actin Staining->Data Analysis

Figure 3: General experimental workflow for optimization.

References

Best practices for working with Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenochalasin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a unique phenol-containing member of the cytochalasan family of fungal metabolites. Its primary mechanism of action is the disruption of the actin cytoskeleton. It binds to globular actin (G-actin), which in turn inhibits the formation and elongation of filamentous actin (F-actin). This interference with actin polymerization affects various cellular processes that rely on a dynamic cytoskeleton.

Q2: What are the common applications of this compound in research?

This compound is utilized in a variety of research applications, including:

  • Studying the role of the actin cytoskeleton in cellular processes such as cell motility, division, and morphology.

  • Investigating the formation of lipid droplets in macrophages.

  • Exploring its potential as an anti-cancer agent due to its cytotoxic and antiproliferative properties against various cancer cell lines.

Q3: How should I prepare a stock solution of this compound?

Q4: What is the recommended working concentration for this compound?

The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. For instance, a concentration of 2 µM has been shown to cause the elimination of F-actin formation in Chinese hamster ovary (CHO-K1) cells. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: How should I store this compound?

For long-term storage, it is best to store this compound as a solid at -20°C, protected from light and moisture. Stock solutions in organic solvents should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous solutions at physiological pH and temperature may be limited, so it is advisable to prepare fresh dilutions in culture medium for each experiment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no observable effect on cells 1. Incorrect concentration: The concentration may be too low to elicit a response or too high, causing rapid, widespread cell death that masks specific effects. 2. Compound degradation: The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 3. Cell line resistance: The cell line being used may be less sensitive to actin-disrupting agents.1. Perform a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the optimal working concentration for your specific cell line and assay. 2. Prepare a fresh stock solution from solid this compound. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Try a different cell line known to be sensitive to cytoskeletal inhibitors or increase the incubation time.
Precipitation of this compound in culture medium 1. Low solubility: The concentration of this compound in the aqueous medium may have exceeded its solubility limit. 2. High solvent concentration: The concentration of the organic solvent from the stock solution may be too high, causing the compound to precipitate when diluted.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (ideally ≤ 0.1%). 2. Prepare the final dilution in pre-warmed culture medium and vortex gently immediately after adding the stock solution. 3. If precipitation persists, consider using a different organic solvent for the stock solution or lowering the final working concentration.
High background or non-specific staining in immunofluorescence 1. Suboptimal antibody/phalloidin concentration: The concentration of the fluorescently labeled phalloidin or antibodies may be too high. 2. Inadequate blocking: Non-specific binding sites may not have been sufficiently blocked. 3. Insufficient washing: Residual unbound phalloidin or antibodies may remain.1. Titrate the fluorescent phalloidin and any antibodies to determine the optimal concentration that gives a strong signal with low background. 2. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin or serum from the secondary antibody host species). 3. Increase the number and duration of wash steps after incubation with phalloidin and antibodies.
Difficulty interpreting cytotoxicity assay results 1. Assay interference: The phenol group in this compound could potentially interfere with colorimetric or fluorometric readouts. 2. Incorrect timing: The time point for the assay may be too early or too late to observe the desired effect.1. Include a control with this compound in cell-free medium to check for any direct reaction with the assay reagents. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cytotoxicity assay.

Quantitative Data

Table 1: Cytotoxicity of this compound (Hypothetical Data)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. IC50 values are quantitative measures that indicate how much of a particular inhibitory substance is needed to inhibit a given biological process by 50%.[1] The IC50 values for this compound will vary depending on the cell line and the duration of exposure. It is crucial to determine these values empirically for your specific experimental conditions.

Cell Line Assay Type Incubation Time (hours) IC50 (µM)
e.g., HeLa (Human cervical cancer)MTT Assay48User-determined
e.g., A549 (Human lung carcinoma)MTT Assay48User-determined
e.g., MCF-7 (Human breast cancer)MTT Assay48User-determined
Table 2: Solubility of this compound

Specific solubility data for this compound is limited. The following table provides a list of common laboratory solvents in which the solubility of this compound can be tested.

Solvent Expected Solubility Notes
DMSO (Dimethyl sulfoxide) HighRecommended for preparing concentrated stock solutions.
Ethanol Moderate to HighCan be used for stock solutions; ensure the final concentration in media is non-toxic to cells.
Methanol ModerateAnother option for stock solutions.
Water LowThis compound is expected to have poor solubility in aqueous solutions.
PBS (Phosphate-Buffered Saline) LowSimilar to water, direct dissolution in PBS is not recommended.

Experimental Protocols

Detailed Methodology 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.[2][3][4][5][6] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a control and wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Detailed Methodology 2: Phalloidin Staining for F-actin Visualization

Fluorescently conjugated phalloidin is used to specifically stain F-actin, allowing for the visualization of the actin cytoskeleton using fluorescence microscopy.[7][8][9]

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Treatment: Treat the cells with the desired concentration of this compound for the appropriate amount of time.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with a 3.7-4% solution of methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[9]

  • Permeabilization: Wash the cells two to three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes to allow the phalloidin to enter the cells.

  • Blocking (Optional but Recommended): Wash the cells again with PBS. To reduce non-specific background staining, incubate the cells with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 20-30 minutes.

  • Phalloidin Staining: Dilute the fluorescent phalloidin conjugate in PBS (with 1% BSA) to its recommended working concentration. Incubate the cells with the phalloidin solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells two to three times with PBS to remove any unbound phalloidin.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium. If desired, a nuclear counterstain like DAPI can be included in the mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the fluorophore conjugated to the phalloidin.

Visualizations

PhenochalasinA_Mechanism cluster_0 Actin Polymerization cluster_1 Effect of this compound cluster_2 Cellular Outcome G_actin G-actin (monomer) F_actin F-actin (filament) G_actin->F_actin Polymerization Disruption Disruption of Actin Cytoskeleton PhenoA This compound PhenoA->G_actin Binds to PhenoA_G_actin This compound-G-actin Complex PhenoA_G_actin->F_actin Inhibits Polymerization

Caption: Mechanism of this compound on actin polymerization.

Experimental_Workflow cluster_assay Data Acquisition start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere (Overnight) seed_cells->adhere treat Treat with this compound (Dose-response) adhere->treat incubate Incubate (e.g., 48 hours) treat->incubate mtt MTT Assay incubate->mtt if_stain Immunofluorescence Staining incubate->if_stain readout Measure Absorbance (MTT) or Image Cells (IF) mtt->readout if_stain->readout analyze Analyze Data (Calculate IC50 / Observe Morphology) readout->analyze end End analyze->end

Caption: General experimental workflow for this compound studies.

Signaling_Pathway PhenoA This compound Actin Actin Cytoskeleton PhenoA->Actin Disrupts Receptor Membrane Receptor (e.g., GPCR) Actin->Receptor Modulates Localization/ Function Signaling Downstream Signaling Complex Receptor->Signaling Activates Ca_Influx Calcium Influx Signaling->Ca_Influx Triggers Proliferation Cell Proliferation Ca_Influx->Proliferation Inhibits Apoptosis Apoptosis Ca_Influx->Apoptosis Promotes

Caption: Hypothetical signaling pathway affected by this compound.

References

Validation & Comparative

Phenochalasin A vs. Cytochalasin D: A Comparative Guide to Actin Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenochalasin A and Cytochalasin D, two potent inhibitors of actin polymerization. By examining their mechanisms of action, quantitative performance data, and effects on key cellular signaling pathways, this document aims to equip researchers with the necessary information to select the appropriate tool for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundCytochalasin D
Primary Mechanism Binds to G-actin, preventing the formation of F-actin.[1]Binds to the barbed (+) end of F-actin, preventing the addition of new actin monomers.[2]
Potency (Actin Polymerization) Effective at 2 µM for eliminating F-actin formation.[1]IC50 of 25 nM.[3]
Effect on Signaling Pathways Data not availableInduces phosphorylation and cytoplasmic retention of YAP (Hippo pathway)[4]; Activates MRTF-SRF pathway.
Source Marine-derived fungus Phomopsis sp. FT-0211.[1][5]Fungi such as Helminthosporium and Zygosporium mansonii.[6]

Mechanism of Action

Both this compound and Cytochalasin D disrupt the actin cytoskeleton, a critical component for numerous cellular processes, including motility, division, and signal transduction. However, they achieve this through distinct mechanisms.

This compound acts on the monomeric form of actin, G-actin. By binding to G-actin, it prevents its polymerization into filamentous actin (F-actin), thereby leading to the disassembly of existing actin filaments.[1]

Cytochalasin D , in contrast, targets the assembled actin filaments. It specifically binds to the fast-growing "barbed" end of F-actin, effectively capping the filament and preventing the addition of new G-actin monomers.[2] This action not only halts filament elongation but can also lead to the net depolymerization of existing filaments. Furthermore, Cytochalasin D can induce the dimerization of G-actin and stimulate ATP hydrolysis, further disrupting actin dynamics.

cluster_PhenoA This compound cluster_CytoD Cytochalasin D PhenoA This compound G_actin_PhenoA G-actin PhenoA->G_actin_PhenoA binds F_actin_formation_PhenoA F-actin Formation G_actin_PhenoA->F_actin_formation_PhenoA inhibits CytoD Cytochalasin D F_actin_CytoD F-actin (Barbed End) CytoD->F_actin_CytoD binds Elongation_CytoD Filament Elongation F_actin_CytoD->Elongation_CytoD inhibits

Caption: Simplified mechanism of action for this compound and Cytochalasin D.

Quantitative Comparison of Bioactivity

The potency of these two compounds in inhibiting actin polymerization differs significantly. It is important to note that the available data comes from different experimental setups, which may influence the direct comparability of the values.

CompoundAssayParameterValueReference
This compound F-actin formation in CHO-K1 cellsEffective Concentration2 µM[1]
Cytochalasin D Actin Polymerization AssayIC5025 nM[3]

This data suggests that Cytochalasin D is a significantly more potent inhibitor of actin polymerization in vitro than this compound.

Impact on Cellular Signaling Pathways

The disruption of the actin cytoskeleton by these inhibitors has profound effects on intracellular signaling cascades that are sensitive to the state of actin dynamics.

Myocardin-Related Transcription Factor (MRTF) - Serum Response Factor (SRF) Pathway

The MRTF-SRF signaling pathway is a key regulator of gene expression in response to changes in actin dynamics. In an inactive state, MRTF is sequestered in the cytoplasm by binding to G-actin.

Cytochalasin D , by promoting the disassembly of F-actin and altering the G-actin/F-actin ratio, leads to the release of MRTF from G-actin. This allows MRTF to translocate to the nucleus, where it co-activates the Serum Response Factor (SRF), leading to the transcription of target genes involved in cell motility, adhesion, and cytoskeletal organization.

The effect of This compound on the MRTF-SRF pathway has not yet been reported in the available literature.

cluster_MRTF MRTF-SRF Pathway CytoD Cytochalasin D G_actin G-actin CytoD->G_actin disrupts binding MRTF_cyto MRTF (Cytoplasm) G_actin->MRTF_cyto sequesters MRTF_nuc MRTF (Nucleus) MRTF_cyto->MRTF_nuc translocates SRF SRF MRTF_nuc->SRF co-activates Target_Genes Target Gene Expression SRF->Target_Genes activates

Caption: Effect of Cytochalasin D on the MRTF-SRF signaling pathway.
Hippo-YAP Signaling Pathway

The Hippo-YAP pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. The localization and activity of the transcriptional co-activator Yes-associated protein (YAP) are sensitive to the state of the actin cytoskeleton.

Cytochalasin D treatment, leading to the disruption of F-actin, has been shown to induce the phosphorylation of YAP and its retention in the cytoplasm.[4] This cytoplasmic sequestration prevents YAP from entering the nucleus and activating the transcription of its target genes, which are often involved in cell growth and proliferation.

The effect of This compound on the Hippo-YAP signaling pathway has not been documented in the reviewed literature.

cluster_Hippo Hippo-YAP Pathway CytoD Cytochalasin D F_actin_disruption F-actin Disruption CytoD->F_actin_disruption YAP_phos YAP Phosphorylation F_actin_disruption->YAP_phos induces YAP_cyto YAP (Cytoplasm) YAP_phos->YAP_cyto promotes retention YAP_nuc YAP (Nucleus) YAP_cyto->YAP_nuc inhibits translocation Target_Genes_Hippo Target Gene Expression YAP_nuc->Target_Genes_Hippo inhibits

Caption: Effect of Cytochalasin D on the Hippo-YAP signaling pathway.

Experimental Protocols

Pyrene-Actin Polymerization Assay

This assay is a standard method for monitoring the kinetics of actin polymerization in vitro. It utilizes actin that has been covalently labeled with the fluorescent probe pyrene. The fluorescence of pyrene-actin is significantly enhanced upon its incorporation into a polymer.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • Polymerization-inducing buffer (e.g., 10x buffer containing KCl and MgCl2)

  • Test compounds (this compound or Cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

  • 96-well black microplates or quartz cuvettes

Procedure:

  • Preparation of Actin Monomers: Prepare a stock solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer. Keep on ice to prevent spontaneous polymerization.

  • Reaction Setup: In a microplate well or cuvette, add the desired concentration of the test compound (this compound or Cytochalasin D) or vehicle control.

  • Initiation of Polymerization: Add the G-actin solution to the wells containing the test compounds. Initiate polymerization by adding the polymerization-inducing buffer.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using the fluorometer. Measurements should be taken at regular intervals until the fluorescence signal reaches a plateau, indicating that the polymerization has reached a steady state.

  • Data Analysis: Plot fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is indicated by the final fluorescence intensity. The IC50 value can be calculated by measuring the concentration of the inhibitor required to reduce the rate or extent of polymerization by 50%.

cluster_Workflow Pyrene-Actin Assay Workflow Start Prepare Pyrene-labeled G-actin Add_Inhibitor Add Inhibitor (this compound or Cytochalasin D) Start->Add_Inhibitor Initiate_Poly Initiate Polymerization (add KCl, MgCl2) Add_Inhibitor->Initiate_Poly Measure_Fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) Initiate_Poly->Measure_Fluorescence Analyze_Data Analyze Data (Rate, Extent, IC50) Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the pyrene-actin polymerization assay.

Conclusion

This compound and Cytochalasin D are both valuable tools for studying the role of the actin cytoskeleton in various cellular processes. Their distinct mechanisms of action provide researchers with different approaches to perturb actin dynamics. Cytochalasin D, with its high potency and well-characterized effects on signaling pathways, is a robust tool for general actin disruption. This compound, with its unique G-actin binding mechanism, offers an alternative approach, although further research is needed to fully elucidate its quantitative effects and impact on cellular signaling. The choice between these two inhibitors will ultimately depend on the specific research question and the desired experimental outcome.

References

A Comparative Guide to Phenochalasin A and Latrunculin A: Effects on the Actin Cytoskeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenochalasin A and Latrunculin A, two potent modulators of the actin cytoskeleton. Understanding the distinct mechanisms and effects of these compounds is crucial for their effective application in research and drug development. This document outlines their mechanisms of action, presents quantitative data on their bioactivity, details experimental protocols, and provides visual representations of their effects and workflows.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a critical role in processes such as cell motility, division, and intracellular transport. Chemical probes that perturb actin dynamics are invaluable tools for studying these processes. This compound, a member of the cytochalasan family, and Latrunculin A, a marine macrolide, are two such probes that disrupt the actin cytoskeleton through distinct mechanisms. While both lead to a reduction in filamentous actin (F-actin), their modes of action and cellular consequences differ significantly.

Mechanism of Action

This compound: As a cytochalasan, this compound is understood to primarily act by binding to the barbed (fast-growing) end of actin filaments.[1][2][3] This "capping" action physically obstructs the addition of new actin monomers (G-actin), thereby inhibiting filament elongation.[1][2][3] While its primary effect is to inhibit polymerization, at higher concentrations, it can also lead to the net depolymerization of existing filaments. Some studies also suggest that cytochalasins can interact with G-actin.

Latrunculin A: In contrast, Latrunculin A exerts its effect by directly binding to G-actin monomers in a 1:1 stoichiometric ratio.[4][5] This sequestration of G-actin prevents its incorporation into growing actin filaments, thus shifting the equilibrium towards filament disassembly.[4][5]

cluster_PhenochalasinA This compound cluster_LatrunculinA Latrunculin A PA This compound F_actin_barbed F-actin (Barbed End) PA->F_actin_barbed Binds to Polymerization_Inhibited Polymerization Inhibited F_actin_barbed->Polymerization_Inhibited Leads to LA Latrunculin A G_actin G-actin Monomer LA->G_actin Binds to Sequestration G-actin Sequestration G_actin->Sequestration Leads to Depolymerization Net Depolymerization Sequestration->Depolymerization

Figure 1: Mechanisms of Action.

Quantitative Comparison of Bioactivity

Quantitative data for this compound is limited in the scientific literature. Therefore, data for Cytochalasin D, a well-studied cytochalasan with a similar mechanism of action, is included as a proxy to provide a comparative context. Researchers should validate the specific activity of this compound for their experimental system.

ParameterThis compound (proxy: Cytochalasin D)Latrunculin AReference
Binding Target F-actin (barbed end)G-actin monomer[1],[4]
Binding Affinity (Kd) ~2-20 µM (to G-actin)0.1 µM (for ATP-G-actin)[6],[7]
IC50 (Cell Invasion) Not Available~1 µM (MDA-MB-231 cells)[4]
IC50 (HIF-1 Activation) Not Available6.7 µM (T47D cells)[7]

Note: IC50 values are highly cell-line and assay-dependent.[8][9]

Effects on Cellular Processes

Cellular ProcessThis compound (inferred from Cytochalasins)Latrunculin AReference
Cell Morphology Causes cell rounding, arborization (branching), and formation of punctate actin structures.Induces rapid cell rounding and loss of stress fibers.,[10]
Cell Motility Inhibits cell migration and invasion.Potently blocks cell migration.[11],[7]
Cytokinesis Blocks cytokinesis, often leading to multinucleated cells.Inhibits cytokinesis.[10]
Phagocytosis Inhibits phagocytosis.Potent inhibitor of phagocytosis.[12],[13]

Experimental Protocols

General Guidelines for Use
  • Solubility: Both this compound and Latrunculin A are typically dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Storage: Store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal working concentration should be determined empirically for each cell line and application. A typical starting range for cell culture experiments is 0.1 - 10 µM.

Protocol: Analysis of Actin Cytoskeleton by Immunofluorescence

This protocol provides a general framework for visualizing the effects of this compound and Latrunculin A on the actin cytoskeleton.

cluster_workflow Immunofluorescence Workflow A 1. Seed Cells on Coverslips B 2. Treat with Compound (this compound or Latrunculin A) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.1% Triton X-100) C->D E 5. Staining (Phalloidin conjugate for F-actin, DAPI for nucleus) D->E F 6. Mounting E->F G 7. Imaging (Fluorescence Microscopy) F->G

Figure 2: Experimental Workflow.

Materials:

  • Cells of interest

  • Glass coverslips

  • Cell culture medium

  • This compound or Latrunculin A stock solution

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and allow them to adhere and grow to the desired confluency.

  • Compound Treatment: Dilute the stock solution of this compound or Latrunculin A to the desired final concentration in pre-warmed cell culture medium. Replace the medium in the dishes with the compound-containing medium and incubate for the desired time. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest compound concentration used.

  • Fixation: Aspirate the medium and wash the cells gently with PBS. Fix the cells by adding 4% PFA and incubating for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Staining: Wash the cells three times with PBS. To stain for F-actin, incubate the cells with a solution of fluorescently-labeled phalloidin (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark. To counterstain the nuclei, DAPI can be included in the phalloidin solution or used in a subsequent step.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a suitable mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

Signaling Pathway Implications

Disruption of the actin cytoskeleton by either this compound or Latrunculin A can have profound effects on various signaling pathways that are dependent on cytoskeletal integrity. One such pathway is the Hippo-YAP/TAZ pathway, which is a key regulator of cell proliferation and organ size. The mechanical cues transmitted through the actin cytoskeleton influence the localization and activity of the transcriptional co-activators YAP and TAZ.

cluster_pathway Actin Cytoskeleton and Hippo-YAP/TAZ Signaling Actin_Stress_Fibers Intact Actin Stress Fibers LATS1_2_inactive LATS1/2 (Inactive) Actin_Stress_Fibers->LATS1_2_inactive Inhibits YAP_TAZ_active YAP/TAZ (Active) (Nuclear Localization) LATS1_2_inactive->YAP_TAZ_active Allows Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) YAP_TAZ_active->Gene_Expression Promotes Disrupted_Actin Disrupted Actin Cytoskeleton (this compound / Latrunculin A) LATS1_2_active LATS1/2 (Active) Disrupted_Actin->LATS1_2_active Activates YAP_TAZ_inactive YAP/TAZ (Inactive) (Cytoplasmic Sequestration) LATS1_2_active->YAP_TAZ_inactive Phosphorylates & Inhibits Gene_Expression_inhibited Inhibition of Target Gene Expression YAP_TAZ_inactive->Gene_Expression_inhibited Leads to

Figure 3: Signaling Pathway.

Conclusion

This compound and Latrunculin A are powerful tools for dissecting the roles of the actin cytoskeleton in various cellular functions. Their distinct mechanisms of action—barbed-end capping for this compound (as inferred from other cytochalasans) and G-actin sequestration for Latrunculin A—offer complementary approaches to studying actin dynamics. While Latrunculin A is generally more potent and its effects are often more rapid, the choice of agent will depend on the specific experimental question and the cellular context. The quantitative data and protocols provided in this guide serve as a starting point for researchers to effectively utilize these compounds in their investigations. It is imperative to empirically determine the optimal conditions for each experimental setup due to the variability in cell line responses.

References

Validating the Inhibitory Effect of Phenochalasin A on Actin Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phenochalasin A's performance in inhibiting actin polymerization against other commonly used actin inhibitors. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their studies.

Introduction to Actin Polymerization and its Inhibition

Actin polymerization is a fundamental biological process crucial for various cellular functions, including cell motility, division, and maintenance of cell shape. The dynamic assembly and disassembly of actin filaments are tightly regulated. Dysregulation of this process is implicated in various diseases, including cancer metastasis and immune disorders. Small molecules that inhibit actin polymerization are invaluable tools for studying these processes and hold potential as therapeutic agents.

This compound, a member of the cytochalasan family of mycotoxins, has been identified as an inhibitor of actin polymerization. Like other cytochalasans, it is known to interact with actin, thereby disrupting the dynamics of the cytoskeleton. This guide compares the inhibitory effects of this compound with three other well-characterized actin polymerization modulators: Cytochalasin D, Latrunculin A, and Jasplakinolide.

Comparative Analysis of Actin Polymerization Inhibitors

The efficacy of small molecule inhibitors of actin polymerization can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes the available quantitative data for this compound and its alternatives.

CompoundMechanism of ActionTargetReported IC50/Kd
This compound Capping filament barbed endsG-actin, F-actinData not available in searched literature
Cytochalasin D Capping filament barbed endsF-actin~25 nM (IC50 for actin polymerization inhibition)[1]
Latrunculin A Sequesters G-actin monomersG-actin~0.19 µM (Kd for G-actin)
Jasplakinolide Stabilizes F-actin, promotes polymerizationF-actin~15 nM (Kd for F-actin binding); ~35 nM (IC50 for antiproliferative effects)

Experimental Methodologies

The primary method for quantifying the in vitro inhibitory effect of compounds on actin polymerization is the pyrene-actin polymerization assay . This assay relies on the significant increase in fluorescence of pyrene-labeled actin upon its incorporation into a polymer.

Pyrene-Actin Polymerization Assay Protocol

This protocol is a generalized procedure based on commonly used methods.

1. Reagent Preparation:

  • G-actin Buffer (Buffer G): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl2, 0.2 mM ATP, and 0.5 mM DTT. Store on ice.

  • Polymerization Buffer (Buffer P): 50 mM KCl, 2 mM MgCl2, and 1 mM ATP in 5 mM Tris-HCl (pH 8.0).

  • Pyrene-labeled G-actin: Reconstitute lyophilized pyrene-labeled actin in Buffer G to a stock concentration of 1 mg/mL. Incubate on ice for 1 hour to ensure complete depolymerization. Centrifuge at 14,000 x g for 30 minutes at 4°C to remove any aggregates. The supernatant contains the monomeric pyrene-labeled G-actin.

  • Test Compounds: Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO) at various concentrations.

2. Assay Procedure:

  • In a 96-well black microplate, add the desired concentration of the test compound (e.g., this compound, Cytochalasin D, Latrunculin A, or Jasplakinolide) to the wells. Include a solvent control (e.g., DMSO).

  • Add unlabeled G-actin to the wells, followed by pyrene-labeled G-actin. A typical ratio is 10:1 (unlabeled:labeled). The final actin concentration is typically in the range of 2-4 µM.

  • Initiate polymerization by adding Polymerization Buffer (Buffer P) to each well.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 60 minutes) with excitation at ~365 nm and emission at ~407 nm.

3. Data Analysis:

  • Plot the fluorescence intensity as a function of time for each concentration of the inhibitor.

  • The rate of actin polymerization can be determined from the slope of the linear phase of the polymerization curve.

  • The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the polymerization rate, can be calculated by fitting the dose-response data to a suitable equation.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Buffers (G and P) and Pyrene-Actin Stock plate_setup Add Compounds and Actin to Microplate reagent_prep->plate_setup compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->plate_setup initiate_poly Initiate Polymerization with Buffer P plate_setup->initiate_poly read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 407nm) initiate_poly->read_fluorescence plot_data Plot Fluorescence vs. Time read_fluorescence->plot_data calc_rate Determine Polymerization Rate plot_data->calc_rate calc_ic50 Calculate IC50 Values calc_rate->calc_ic50

Figure 1. Experimental workflow for the pyrene-actin polymerization assay.

Actin_Polymerization_Inhibition cluster_actin Actin Dynamics cluster_inhibitors Inhibitor Mechanisms G_actin G-actin (Monomer) F_actin F-actin (Polymer) G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Pheno_Cyto This compound Cytochalasin D Pheno_Cyto->F_actin Caps Barbed End Latrunculin Latrunculin A Latrunculin->G_actin Sequesters Monomers Jasplakinolide Jasplakinolide Jasplakinolide->F_actin Stabilizes Filaments

Figure 2. Mechanisms of action for different actin polymerization inhibitors.

Conclusion

This compound, as a cytochalasan, is an inhibitor of actin polymerization. While direct quantitative comparisons of its potency with other inhibitors are limited by the available data, its mechanism of action is expected to be similar to that of Cytochalasin D, a well-established and potent inhibitor. For researchers investigating cellular processes that rely on actin dynamics, this compound represents a valuable tool. The choice of inhibitor will depend on the specific research question, with Cytochalasin D and Latrunculin A being effective at inhibiting polymerization through different mechanisms, and Jasplakinolide being a potent stabilizer of existing actin filaments. The provided experimental protocol for the pyrene-actin polymerization assay offers a robust method for quantifying the inhibitory effects of these and other compounds on actin dynamics.

References

Cross-Validation of Phenochalasin A: A Comparative Guide to Actin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Phenochalasin A's performance against other well-established actin inhibitors. By presenting supporting experimental data, detailed protocols, and visual representations of affected signaling pathways, this document serves as a valuable resource for researchers investigating cytoskeletal dynamics and developing novel therapeutics.

Introduction to Actin Inhibitors

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a crucial role in processes such as cell motility, division, and signal transduction. Molecules that interfere with actin dynamics, known as actin inhibitors, are invaluable tools for studying these processes and hold significant potential as therapeutic agents, particularly in oncology.

This compound , a unique phenol-containing cytochalasin, has been identified as an inhibitor of lipid droplet formation and has been shown to bind to G-actin, affecting F-actin formation. This guide compares the activities of this compound with other prominent actin inhibitors, providing a framework for its evaluation in various research and development contexts.

Comparative Analysis of Actin Inhibitors

This section provides a comparative overview of this compound and other key actin inhibitors, focusing on their mechanism of action and their effects on cell viability and apoptosis. While direct comparative studies for this compound are limited, this guide compiles available data to offer a representative comparison.

Mechanism of Action

Actin inhibitors can be broadly categorized based on their primary mechanism of action: actin polymerization inhibitors and actin filament stabilizers.

InhibitorClassMechanism of Action
This compound CytochalasanBinds to G-actin, affecting F-actin formation.[1] As a cytochalasan, it likely caps the barbed end of actin filaments, preventing polymerization.
Cytochalasin D CytochalasanA potent inhibitor of actin polymerization that disrupts actin microfilaments.[2] It binds to the barbed end of F-actin, preventing the addition of new monomers.[3]
Latrunculin A MacrolideA G-actin polymerization inhibitor that binds to actin monomers, preventing their polymerization.[4][5] This leads to the disassembly of existing actin filaments.[6]
Jasplakinolide DepsipeptideA potent inducer of actin polymerization that stabilizes pre-existing actin filaments.[7][8] It competes with phalloidin for binding to F-actin.[7]
Quantitative Comparison of Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes available IC50 values for various actin inhibitors across different cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.

InhibitorCell LineIC50 (µM)Reference
Cytochalasin D HeLa~1 µg/ml (~2 µM)[9]
Cytochalasin D Various Cancer Cell LinesVaries significantly depending on cell type and conditions[2]
Latrunculin A PC-3M (prostate cancer)Potent anti-invasive activity at nM concentrations[4]
Jasplakinolide PC3 (prostate carcinoma)0.035[7]

No direct IC50 values for this compound in cancer cell lines were found in the provided search results. Further specific experimental validation is required.

Effects on Cell Viability and Apoptosis

Disruption of the actin cytoskeleton can significantly impact cell viability and trigger apoptosis (programmed cell death).

InhibitorEffect on Cell ViabilityInduction of Apoptosis
This compound Expected to decrease cell viability due to its action on actin.Likely induces apoptosis, a common effect of cytochalasans.
Cytochalasin D Decreases cell viability.Induces apoptosis and can arrest the cell cycle at the G1-S transition.[2]
Latrunculin A Decreases cell viability.Can induce apoptosis.
Jasplakinolide Decreases cell viability.Can enhance apoptosis induced by other stimuli.[10]

Experimental Protocols

To facilitate the cross-validation of this compound, this section provides detailed protocols for key experiments used to assess the efficacy of actin inhibitors.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the actin inhibitors (this compound, Cytochalasin D, Latrunculin A, Jasplakinolide) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (like FITC), can then bind to the exposed PS. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat them with the actin inhibitors as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each inhibitor.

Signaling Pathways and Experimental Workflows

Disruption of the actin cytoskeleton by inhibitors like this compound can impact various signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate a key affected pathway and the experimental workflows.

G cluster_0 Actin Polymerization/Depolymerization Cycle cluster_1 Inhibitor Mechanisms G-actin G-actin F-actin F-actin G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Phenochalasin_A Phenochalasin_A Phenochalasin_A->G-actin Binds to G-actin Cytochalasin_D Cytochalasin_D Cytochalasin_D->F-actin Caps barbed end Latrunculin_A Latrunculin_A Latrunculin_A->G-actin Sequesters monomers Jasplakinolide Jasplakinolide Jasplakinolide->F-actin Stabilizes filaments

Caption: Mechanisms of action of different actin inhibitors.

G cluster_0 Experimental Workflow: Cell Viability (MTT Assay) A Seed Cells B Treat with Inhibitors A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E

Caption: Workflow for the MTT cell viability assay.

G cluster_0 Experimental Workflow: Apoptosis (Annexin V/PI Assay) A Seed & Treat Cells B Harvest Cells A->B C Stain with Annexin V/PI B->C D Flow Cytometry Analysis C->D

Caption: Workflow for the Annexin V/PI apoptosis assay.

G cluster_0 Simplified Rho GTPase Signaling Pathway Extracellular_Signals Extracellular_Signals Receptors Receptors Extracellular_Signals->Receptors Rho_GTPases Rho_GTPases Receptors->Rho_GTPases ROCK ROCK Rho_GTPases->ROCK Actin_Cytoskeleton_Dynamics Actin_Cytoskeleton_Dynamics ROCK->Actin_Cytoskeleton_Dynamics Cell_Contraction_Motility Cell_Contraction_Motility Actin_Cytoskeleton_Dynamics->Cell_Contraction_Motility Actin_Inhibitors Actin_Inhibitors Actin_Inhibitors->Actin_Cytoskeleton_Dynamics Disrupt

Caption: Impact of actin inhibitors on Rho GTPase signaling.

Conclusion

This compound, as a member of the cytochalasan family, is expected to exhibit potent effects on actin dynamics, leading to decreased cell viability and induction of apoptosis. This guide provides a framework for its comparative evaluation against other well-characterized actin inhibitors. The provided experimental protocols and pathway diagrams offer a starting point for researchers to conduct their own cross-validation studies. Further research is warranted to generate direct comparative quantitative data for this compound, which will be crucial for elucidating its full potential as a research tool and therapeutic agent.

References

Phenochalasin A vs. Other Cytochalasans: A Comparative Analysis for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative efficacy and mechanisms of Phenochalasin A against other prominent cytochalasans, providing researchers and drug development professionals with critical data for informed decision-making.

In the intricate world of cytoskeletal research and drug discovery, cytochalasans represent a fascinating and potent class of mycotoxins. These fungal metabolites are renowned for their ability to disrupt the actin cytoskeleton, a key player in a multitude of cellular processes, from motility and division to signaling and trafficking. Among this diverse family, this compound, a unique phenol-containing member, has garnered interest for its distinct biological activities. This guide provides a comprehensive comparative analysis of this compound against other well-characterized cytochalasans, such as Cytochalasin B and D, supported by experimental data and detailed protocols to aid in research and development.

At a Glance: Key Differences and Structures

Cytochalasans share a common chemical scaffold but exhibit significant diversity in their structure, which in turn dictates their specific biological effects. This compound, produced by the marine-derived fungus Phomopsis sp. FT-0211, is distinguished by the presence of a phenol group.[1] This structural feature is believed to contribute to its unique bioactivities.

Chemical Structures:

  • This compound: [No public chemical structure available in the search results]

  • Cytochalasin B: Features a benzyl group attached to the isoindolone core.

  • Cytochalasin D: Characterized by a specific arrangement of double bonds and functional groups within its macrocyclic ring.

Quantitative Comparison of Biological Activity

A critical aspect of evaluating the potential of any bioactive compound is its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. While direct comparative studies of this compound against other cytochalasans in a wide range of cancer cell lines are limited, the available data provides valuable insights.

CompoundCell LineIC50 (µM)Reference
This compound Mouse Peritoneal Macrophages (Cholesteryl Ester Synthesis Inhibition)0.61[2]
Cytochalasin B HeLa (Cervical Cancer)7.9[3]
Cytochalasin D HeLa (Cervical Cancer)~0.4-1.0 (Effective concentration)[4]
Cytochalasin D Actin Polymerization0.025[4]

Note: The IC50 value for this compound is for the inhibition of cholesteryl ester synthesis in macrophages, not a direct cytotoxicity measurement in cancer cells. Further studies are required to establish its cytotoxic IC50 values against various cancer cell lines for a direct comparison of anti-cancer potency.

Mechanism of Action: Targeting the Actin Cytoskeleton

The primary mechanism of action for all cytochalasans is the disruption of actin polymerization. They achieve this by binding to the barbed (fast-growing) end of actin filaments, thereby preventing the addition of new actin monomers.[5] This "capping" of the filament leads to a net depolymerization of the actin cytoskeleton.

This compound: Research has shown that this compound binds to G-actin, the monomeric form of actin.[1][6][7] This interaction is believed to be a key step in its mechanism of action, ultimately leading to the elimination of F-actin (filamentous actin) formation, as observed in Chinese hamster ovary (CHO-K1) cells.[1][6]

Cytochalasin B and D: Both Cytochalasin B and D are well-established inhibitors of actin polymerization. Cytochalasin D is generally considered to be a more potent inhibitor of actin polymerization than Cytochalasin B.[8] Their interaction with the barbed end of actin filaments leads to significant changes in cell morphology, inhibition of cell motility, and can ultimately trigger apoptosis (programmed cell death).[3]

Signaling Pathways: A Complex Interplay

The disruption of the actin cytoskeleton by cytochalasans has profound effects on various cellular signaling pathways. The actin cytoskeleton acts as a scaffold for many signaling molecules and its dynamic nature is tightly regulated by signaling cascades, most notably those involving the Rho family of small GTPases (RhoA, Rac1, and Cdc42).

While the specific signaling pathways directly modulated by this compound are yet to be fully elucidated, the known effects of other cytochalasans on actin-related signaling provide a framework for understanding its potential mechanisms.

General Cytochalasan-Actin Signaling Interaction:

G General Cytochalasan-Actin Signaling Interaction Cytochalasans Cytochalasans (e.g., this compound, B, D) G_Actin G-Actin Cytochalasans->G_Actin Binds to F_Actin F-Actin Cytochalasans->F_Actin Caps barbed end G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Actin_Dynamics Disrupted Actin Dynamics F_Actin->Actin_Dynamics Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin_Dynamics->Rho_GTPases Crosstalk Cellular_Processes Cellular Processes (Motility, Adhesion, Proliferation) Actin_Dynamics->Cellular_Processes Impacts Apoptosis Apoptosis Actin_Dynamics->Apoptosis Can induce Downstream_Effectors Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Downstream_Effectors Downstream_Effectors->Actin_Dynamics

Caption: General interaction of cytochalasans with the actin cytoskeleton and its downstream signaling.

Apoptosis Induction: Disruption of the actin cytoskeleton is a significant cellular stress that can trigger apoptosis. Cytochalasin B, for example, has been shown to induce apoptosis in HeLa cells through the mitochondrial pathway, involving the activation of caspases.[3] Cytochalasin H has also been demonstrated to induce apoptosis in lung cancer cells via a p53-dependent pathway.[9] It is plausible that this compound, through its effects on actin, could also activate similar apoptotic signaling cascades.

G Hypothesized Apoptotic Pathway for Cytochalasans Cytochalasan Cytochalasan Actin_Disruption Actin Cytoskeleton Disruption Cytochalasan->Actin_Disruption Cellular_Stress Cellular Stress Actin_Disruption->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation Mitochondrial_Pathway Mitochondrial Pathway (Bax/Bcl-2 regulation) Cellular_Stress->Mitochondrial_Pathway p53_Activation->Mitochondrial_Pathway Caspase_Activation Caspase Activation (e.g., Caspase-9, -3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: A potential apoptotic signaling pathway initiated by cytochalasan-induced actin disruption.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Workflow:

G MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat cells with varying concentrations of cytochalasans Incubation1->Compound_Treatment Incubation2 Incubate for 24-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other cytochalasans in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Actin Polymerization Assay

This in vitro assay measures the effect of compounds on the polymerization of actin monomers into filaments.

Workflow:

G In Vitro Actin Polymerization Assay Workflow Prepare_Actin Prepare Pyrene-labeled G-Actin Monomers Initiate_Polymerization Initiate Polymerization (add polymerization buffer) Prepare_Actin->Initiate_Polymerization Add_Compound Add Cytochalasan or Vehicle Control Initiate_Polymerization->Add_Compound Monitor_Fluorescence Monitor Pyrene Fluorescence Over Time Add_Compound->Monitor_Fluorescence Analyze_Kinetics Analyze Polymerization Kinetics Monitor_Fluorescence->Analyze_Kinetics

Caption: A simplified workflow for an in vitro actin polymerization assay.

Detailed Protocol:

  • Reagent Preparation: Prepare pyrene-labeled G-actin monomers. The fluorescence of pyrene is significantly enhanced when it is incorporated into the hydrophobic environment of an actin filament.

  • Reaction Setup: In a fluorometer cuvette or a 96-well plate, combine the pyrene-labeled G-actin with a buffer that maintains it in its monomeric state.

  • Initiation of Polymerization: Add a polymerization-inducing buffer (containing KCl and MgCl2) to initiate the polymerization of G-actin into F-actin.

  • Compound Addition: Simultaneously with the polymerization buffer, add the desired concentration of this compound or other cytochalasans. A vehicle control (e.g., DMSO) should also be run.

  • Fluorescence Monitoring: Immediately begin monitoring the increase in pyrene fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of actin polymerization.

  • Data Analysis: Compare the polymerization kinetics (lag phase, elongation rate, and steady-state fluorescence) between the control and the compound-treated samples to determine the inhibitory effect.

Immunofluorescence Staining of F-actin

This technique allows for the visualization of the F-actin cytoskeleton within cells.

Detailed Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the desired concentrations of this compound or other cytochalasans for a specified time.

  • Fixation: Fix the cells with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) to preserve the cellular structures.

  • Permeabilization: Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100 in PBS to allow antibodies and stains to enter the cell.

  • Staining: Incubate the cells with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488). Phalloidin has a high affinity for F-actin.

  • Nuclear Staining (Optional): Counterstain the nuclei with a fluorescent DNA stain like DAPI (4',6-diamidino-2-phenylindole).

  • Mounting and Imaging: Mount the coverslips onto microscope slides and visualize the F-actin structures using a fluorescence microscope.

Conclusion and Future Directions

This compound presents itself as a unique member of the cytochalasan family with a distinct chemical structure and specific biological activities, such as the inhibition of lipid droplet formation. Its primary mechanism of action, like other cytochalasans, involves the disruption of the actin cytoskeleton through binding to actin.

However, for a comprehensive comparative analysis, particularly in the context of cancer research, further studies are imperative. Specifically, the determination of cytotoxic IC50 values of this compound against a panel of human cancer cell lines is crucial for a direct comparison of its anti-cancer potency with that of other cytochalasans. Furthermore, a deeper investigation into the specific signaling pathways modulated by this compound will provide a more complete understanding of its cellular effects and potential therapeutic applications.

This guide serves as a foundational resource for researchers and drug development professionals, providing the available comparative data and detailed experimental protocols to facilitate further exploration of this compound and its place within the broader landscape of actin-targeting agents. The continued investigation of this and other novel cytochalasans holds promise for the development of new therapeutic strategies for a variety of diseases.

References

A Researcher's Guide to Control Experiments for Phenochalasin A Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of essential control experiments for studying the effects of Phenochalasin A, a member of the cytochalasan family of mycotoxins known to disrupt the actin cytoskeleton. By implementing proper controls, researchers can ensure the validity and reproducibility of their experimental findings, leading to a clearer understanding of this compound's mechanism of action and its potential as a therapeutic agent.

Introduction to this compound and the Importance of Controls

This compound is a fungal metabolite that exerts its biological effects primarily by interacting with the actin cytoskeleton. It has been shown to bind to G-actin, the monomeric form of actin, and inhibit its polymerization into filamentous F-actin[1]. This disruption of the actin cytoskeleton can lead to a variety of cellular effects, including changes in cell morphology, inhibition of cell motility, and induction of apoptosis.

Given the fundamental role of the actin cytoskeleton in numerous cellular processes, it is crucial to employ a rigorous set of controls when investigating the effects of this compound. Controls serve to isolate the effects of the compound from other variables, ensuring that observed changes are a direct result of this compound treatment and not artifacts of the experimental procedure. This guide outlines the key control experiments, provides detailed protocols for relevant assays, and presents expected outcomes to aid in data interpretation.

Key Control Experiments for this compound Treatment

A well-designed experiment to investigate this compound should include a panel of negative, positive, and vehicle controls.

  • Negative Control (Untreated): This is the baseline for the experiment. Cells in this group are cultured under the same conditions as the treated groups but do not receive any treatment. This control is essential for establishing the normal physiological state of the cells and for identifying any inherent variability in the assays.

  • Vehicle Control: Since this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) for in vitro studies, a vehicle control is necessary. This group of cells is treated with the same concentration of the solvent used to deliver this compound to the experimental group. This control is critical for distinguishing the effects of this compound from any potential effects of the solvent itself. It is important to use a concentration of DMSO that is known to be non-toxic to the cells, typically below 0.1%.

  • Positive Control (Actin-Disrupting Agent): A well-characterized actin-disrupting agent with a known mechanism of action serves as a positive control. This confirms that the experimental system is capable of detecting the expected cellular responses to actin cytoskeleton disruption. Suitable positive controls include other cytochalasans like Cytochalasin D or compounds with a different mechanism of actin disruption, such as Latrunculin A (which sequesters G-actin monomers).

  • Positive Control (Apoptosis Induction): To validate apoptosis assays, a known apoptosis-inducing agent, such as Staurosporine or Etoposide, should be used as a positive control. This ensures that the assay can effectively detect apoptotic cells.

Quantitative Data Comparison

The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes for each control group in comparison to this compound treatment. Note: Specific IC50 values and percentage of cells affected will vary depending on the cell line and experimental conditions. The data presented here are for illustrative purposes.

Table 1: Cell Viability (MTT Assay) - 48 hours post-treatment

Treatment GroupConcentration% Cell Viability (Mean ± SD)
Negative Control (Untreated)-100 ± 5.2
Vehicle Control (0.1% DMSO)0.1%98 ± 4.8
This compound IC50 (e.g., 5 µM) 50 ± 6.1
Positive Control (Cytochalasin D)2 µM45 ± 5.9

Table 2: Apoptosis Induction (Annexin V/PI Staining) - 24 hours post-treatment

Treatment GroupConcentration% Apoptotic Cells (Mean ± SD)
Negative Control (Untreated)-5 ± 1.5
Vehicle Control (0.1% DMSO)0.1%6 ± 1.8
This compound 5 µM 40 ± 4.2
Positive Control (Staurosporine)1 µM85 ± 7.3

Table 3: Cell Cycle Analysis (Propidium Iodide Staining) - 24 hours post-treatment

Treatment GroupConcentration% Cells in G2/M Phase (Mean ± SD)
Negative Control (Untreated)-15 ± 2.1
Vehicle Control (0.1% DMSO)0.1%16 ± 2.5
This compound 5 µM 55 ± 6.8
Positive Control (Nocodazole)100 nM70 ± 8.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound, vehicle control (DMSO), and a positive control (e.g., Cytochalasin D). Include untreated wells as a negative control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound, vehicle control, and a positive control for apoptosis (e.g., Staurosporine).

  • After the incubation period, collect both the adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating agent propidium iodide to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed cells and treat them as described for the apoptosis assay.

  • Harvest the cells and wash them with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

  • The data is typically displayed as a histogram, with peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

F-actin Staining (Phalloidin Staining)

This fluorescence microscopy technique visualizes the filamentous actin cytoskeleton.

Protocol:

  • Grow cells on glass coverslips in a multi-well plate.

  • Treat the cells with this compound, vehicle control, and a positive control (e.g., Cytochalasin D).

  • After treatment, fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Wash the cells with PBS.

  • Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488) for 30-60 minutes at room temperature in the dark.

  • Wash the cells with PBS.

  • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment Groups cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Seed Cells adherence Allow Adherence cell_culture->adherence phenoA This compound adherence->phenoA Incubate neg_ctrl Negative Control (Untreated) adherence->neg_ctrl Incubate veh_ctrl Vehicle Control (e.g., DMSO) adherence->veh_ctrl Incubate pos_ctrl Positive Control (e.g., Cytochalasin D) adherence->pos_ctrl Incubate viability Cell Viability (MTT Assay) phenoA->viability apoptosis Apoptosis (Annexin V/PI) phenoA->apoptosis cell_cycle Cell Cycle (PI Staining) phenoA->cell_cycle actin F-actin Staining (Phalloidin) phenoA->actin neg_ctrl->viability neg_ctrl->apoptosis neg_ctrl->cell_cycle neg_ctrl->actin veh_ctrl->viability veh_ctrl->apoptosis veh_ctrl->cell_cycle veh_ctrl->actin pos_ctrl->viability pos_ctrl->apoptosis pos_ctrl->cell_cycle pos_ctrl->actin quantification Quantitative Analysis viability->quantification flow_cytometry Flow Cytometry apoptosis->flow_cytometry cell_cycle->flow_cytometry microscopy Fluorescence Microscopy actin->microscopy result Conclusion quantification->result Interpret Results microscopy->result Interpret Results flow_cytometry->result Interpret Results

Caption: Experimental workflow for this compound treatment and analysis.

Signaling Pathway: Disruption of Actin Dynamics by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor rho_gtpases Rho GTPases (RhoA, Rac1, Cdc42) receptor->rho_gtpases Activates g_actin G-actin (Monomers) rho_gtpases->g_actin Promotes Polymerization f_actin F-actin (Filaments) g_actin->f_actin Polymerization g_actin->f_actin Inhibits f_actin->g_actin Depolymerization cellular_effects Disrupted Cytoskeleton - Altered Morphology - Impaired Motility - Apoptosis f_actin->cellular_effects phenoA This compound phenoA->g_actin Binds to

Caption: this compound's impact on the actin polymerization signaling pathway.

Logical Diagram of Expected Outcomes

G cluster_outcomes treatment Treatment Groups Negative Control Vehicle Control This compound Positive Control outcome Expected Outcomes Normal Cytoskeleton Normal Cell Viability Disrupted Cytoskeleton Decreased Cell Viability nc_outcome Normal Cytoskeleton Normal Viability treatment:e->nc_outcome:w vc_outcome Normal Cytoskeleton Normal Viability treatment:e->vc_outcome:w pa_outcome Disrupted Cytoskeleton Decreased Viability treatment:e->pa_outcome:w pc_outcome Disrupted Cytoskeleton Decreased Viability treatment:e->pc_outcome:w

Caption: Expected outcomes for control and treated groups in this compound experiments.

Conclusion

The judicious use of negative, vehicle, and positive controls is indispensable for the accurate interpretation of data from studies involving this compound. By following the guidelines and protocols outlined in this guide, researchers can enhance the rigor and reliability of their findings, contributing to a more complete understanding of the biological activities of this potent cytoskeletal inhibitor. This, in turn, will facilitate the evaluation of its potential applications in drug development and biomedical research.

References

Unraveling the Molecular Machinery: A Comparative Guide to Biochemical Assays for Confirming Phenochalasin A's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular biology, understanding the precise mechanisms of action of novel compounds is paramount for advancing drug discovery and fundamental research. Phenochalasin A, a member of the cytochalasin family of mycotoxins, has emerged as a significant modulator of the actin cytoskeleton. To rigorously confirm its mechanism of action, a suite of biochemical assays is indispensable. This guide provides a comprehensive comparison of key biochemical assays, offering researchers, scientists, and drug development professionals a detailed roadmap for investigating this compound and its alternatives, supported by experimental data and detailed protocols.

This compound, like other cytochalasins, is known to interact with actin, a crucial protein responsible for cell structure, motility, and division. The primary mechanism of action for many cytochalasins involves binding to the barbed (fast-growing) end of actin filaments, thereby inhibiting the addition of new actin monomers and disrupting cytoskeletal dynamics. However, to fully elucidate the specific effects of this compound and compare it to other well-characterized actin inhibitors such as Cytochalasin D and Latrunculin A, quantitative biochemical assays are essential.

Key Biochemical Assays for Characterizing Actin-Targeting Compounds

Three principal in vitro assays provide a powerful toolkit for dissecting the effects of compounds like this compound on actin polymerization:

  • Pyrene-Actin Polymerization Assay: This fluorescence-based assay is a workhorse for monitoring the kinetics of actin polymerization in bulk solution.

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: This advanced imaging technique allows for the direct visualization and quantification of the elongation of individual actin filaments in real-time.

  • DNase I Inhibition Assay: This assay quantifies the amount of monomeric globular actin (G-actin) in a sample by exploiting the inhibitory effect of G-actin on the enzymatic activity of DNase I.

The following sections detail the principles of these assays, provide comparative data for established actin inhibitors, and offer standardized protocols to facilitate their implementation in the laboratory.

Comparative Analysis of Actin Inhibitors

To provide a clear and objective comparison, the following tables summarize the quantitative data for well-characterized actin inhibitors, Cytochalasin D and Latrunculin A. While specific quantitative data for this compound is still emerging in the public domain, its classification as a cytochalasin suggests its activity profile will be comparable to Cytochalasin D. Researchers are encouraged to use the provided protocols to generate analogous data for this compound.

Table 1: Inhibition of Actin Polymerization (IC₅₀ Values)
CompoundPyrene-Actin Polymerization Assay (IC₅₀)Reference
This compound Data not publicly available-
Cytochalasin D 25 nM[1]
Latrunculin A ~6.7 µM (in hypoxia-induced HIF-1 activation assay)[2]

Note: The IC₅₀ value for Latrunculin A is from a cell-based assay and may not directly reflect its potency in a pure actin polymerization assay.

Table 2: Binding Affinity to Actin (K_d Values)
CompoundTargetK_d ValueAssay MethodReference
This compound G-actinData not publicly available--
Cytochalasin D F-actin (barbed end)~2 nMKinetic analysis[3]
Cytochalasin D G-actin~2-20 µMKinetic analysis[4]
Latrunculin A ATP-G-actin0.1 µMTIRF microscopy[5][6][7][8]
Latrunculin A ADP-Pi-G-actin0.4 µMTIRF microscopy[5][6][7][8]
Latrunculin A ADP-G-actin4.7 µMTIRF microscopy[5][6][7][8]
Table 3: Effect on Actin Filament Elongation (TIRF Microscopy)
CompoundConcentrationEffect on Barbed End Elongation RateReference
This compound Data not publicly availableExpected to inhibit-
Cytochalasin D 5 nMComplete halt[9]
Cytochalasin D 0.5 µMSlower, continuous elongation ("leaky capping")[9]
Latrunculin A 100 nM - 1 µMDose-dependent reduction[10]

Experimental Protocols and Workflows

Detailed methodologies for the key biochemical assays are provided below to ensure reproducibility and accurate comparison of results.

Pyrene-Actin Polymerization Assay

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into filamentous F-actin. The fluorescence of pyrene-actin increases significantly upon polymerization.

Experimental Workflow:

Pyrene_Actin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis A Prepare Pyrene-labeled G-actin Monomers D Mix Actin, Compound, and Buffer A->D B Prepare Test Compound (e.g., this compound) B->D C Prepare Polymerization Buffer C->D E Initiate Polymerization (e.g., by adding MgCl₂/KCl) D->E F Monitor Fluorescence Increase (Ex: 365 nm, Em: 407 nm) E->F G Plot Fluorescence vs. Time F->G H Determine Polymerization Rate and Extent G->H

Figure 1: Workflow for the Pyrene-Actin Polymerization Assay.

Detailed Protocol:

  • Preparation of Pyrene-Actin: Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT) to a stock concentration of 10 µM. Keep on ice.

  • Reaction Mixture: In a fluorometer cuvette, prepare a reaction mixture containing the desired concentration of the test compound (e.g., this compound) and unlabeled G-actin in G-buffer.

  • Initiation: Add pyrene-labeled G-actin to the reaction mixture to a final concentration of 5-10% of the total actin concentration. Initiate polymerization by adding 1/10th volume of 10x polymerization buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

  • Measurement: Immediately place the cuvette in a fluorometer and record the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 407 nm over time.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy enables the visualization of individual fluorescently labeled actin filaments growing on a passivated surface, allowing for the direct measurement of elongation rates.

Experimental Workflow:

TIRF_Microscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Flow Chamber with Anchored Actin Filaments C Introduce Polymerization Mix into Flow Chamber A->C B Prepare Polymerization Mix with Fluorescent G-actin and Test Compound B->C D Acquire Time-Lapse Images using TIRF Microscope C->D E Measure Filament Length over Time D->E F Calculate Elongation Rate E->F

Figure 2: Workflow for TIRF Microscopy of Actin Filament Elongation.

Detailed Protocol:

  • Flow Chamber Preparation: Assemble a flow chamber using a glass slide and a coverslip. Functionalize the surface with biotinylated BSA and neutravidin to anchor biotinylated actin filaments.

  • Actin Preparation: Prepare a mixture of unlabeled G-actin and fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled) in G-buffer.

  • Polymerization and Imaging: Introduce the actin mixture containing the test compound and ATP into the flow chamber. Image the elongating filaments using a TIRF microscope equipped with a laser for excitation and an EM-CCD camera for detection.

  • Data Analysis: Use image analysis software to track the ends of individual filaments over time and calculate the elongation rates at the barbed and pointed ends.

DNase I Inhibition Assay

This assay is based on the principle that G-actin binds to and inhibits the DNA-cleaving activity of DNase I. The amount of G-actin in a sample is inversely proportional to the measured DNase I activity.

Logical Relationship:

DNase_I_Inhibition_Assay cluster_interaction Interaction cluster_outcome Outcome A G-actin D G-actin-DNase I Complex (Inactive) A->D Inhibits B DNase I B->D E DNA Degradation (Measured Signal) B->E Degrades C DNA Substrate C->E

Figure 3: Principle of the DNase I Inhibition Assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add a known amount of DNase I to samples containing varying concentrations of the test compound that have been incubated with F-actin to reach equilibrium.

  • Substrate Addition: Add a DNA substrate (e.g., a fluorescently labeled oligonucleotide) to each well.

  • Measurement: Measure the rate of DNA degradation by monitoring the change in fluorescence or absorbance over time using a plate reader.

  • Quantification: Create a standard curve with known concentrations of G-actin to determine the concentration of G-actin in the experimental samples.

Mechanism of Action of this compound

This compound, as a cytochalasin, is predicted to exert its primary effect by binding to the barbed end of actin filaments. This interaction prevents the addition of G-actin monomers, thereby halting filament elongation. At higher concentrations, it may also promote the dissociation of subunits, leading to a net depolymerization of F-actin. This disruption of the actin cytoskeleton underlies its observed biological effects.

Signaling Pathway Diagram:

Phenochalasin_A_Mechanism cluster_cellular Cellular Environment cluster_processes Actin Dynamics G_actin G-actin (Monomers) Polymerization Polymerization G_actin->Polymerization F_actin F-actin (Filament) Barbed_End Barbed End (+) F_actin->Barbed_End Pointed_End Pointed End (-) F_actin->Pointed_End Depolymerization Depolymerization F_actin->Depolymerization Barbed_End->Polymerization Inhibits PhenoA This compound PhenoA->Barbed_End Binds to Polymerization->F_actin Depolymerization->G_actin

Figure 4: Proposed Mechanism of Action for this compound.

Conclusion

The rigorous biochemical characterization of this compound is crucial for its development as a research tool or therapeutic agent. The pyrene-actin polymerization assay, TIRF microscopy, and DNase I inhibition assay, when used in concert, provide a powerful and quantitative approach to define its mechanism of action and compare its efficacy to other actin-targeting compounds. This guide provides the necessary framework, including comparative data and detailed protocols, to empower researchers in their investigation of this and other novel modulators of the actin cytoskeleton.

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References

The Shifting Landscape of Actin-Targeting Therapeutics: A Comparative Analysis of Phenochalasin A and Novel Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – The actin cytoskeleton, a cornerstone of cellular integrity and function, has long been a tantalizing yet challenging target for anti-cancer therapies. While classic actin-disrupting agents have demonstrated potent in vitro activity, their clinical translation has been hampered by significant toxicity. This guide provides a comparative analysis of Phenochalasin A, a representative of the cytochalasin family of actin inhibitors, against novel actin-targeting drugs, offering researchers and drug development professionals a comprehensive overview of their efficacy, mechanisms, and the experimental protocols used for their evaluation.

The central challenge in targeting actin for cancer therapy lies in discriminating between the actin cytoskeleton of tumor cells and that of healthy tissues, particularly muscle cells.[1] This has led to the exploration of new therapeutic avenues that offer greater specificity. This guide will delve into a side-by-side comparison of this compound with a new generation of actin-targeting compounds that aim to overcome these historical hurdles.

Efficacy at a Glance: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy of this compound (represented by the structurally and mechanistically similar Cytochalasin D due to a lack of specific public data for this compound), and the novel actin-targeting drugs TR100 and ATM-3507.

Table 1: Comparative in vitro Efficacy (IC50/GI50 in µM) of Actin-Targeting Drugs in Cancer Cell Lines

CompoundCell LineCancer TypeIC50/GI50 (µM)
Cytochalasin D (as a proxy for this compound) Data Not Available in a comparable format
TR100 MEFMouse Embryonic Fibroblast~7.5
SH-EPNeuroblastoma~7.5
ATM-3507 SK-N-SHNeuroblastoma~5.0
Jasplakinolide PC-3Prostate Carcinoma0.065
LNCaPProstate Carcinoma0.041
TSU-Pr1Prostate Carcinoma0.170

Note: IC50 (Inhibitory Concentration 50%) and GI50 (Growth Inhibition 50%) values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Delving into the Mechanisms of Action

This compound , a member of the cytochalasin family, primarily functions by binding to the barbed end of actin filaments. This interaction inhibits both the association and dissociation of actin monomers, thereby disrupting the dynamic process of actin polymerization. This disruption of the actin cytoskeleton ultimately interferes with critical cellular processes such as cell division, migration, and maintenance of cell shape.

In contrast, novel actin-targeting drugs like TR100 and its more potent successor, ATM-3507 , employ a more targeted approach. These compounds are anti-tropomyosin agents. Tropomyosins are proteins that associate with actin filaments and play a crucial role in regulating their stability and interaction with other proteins. In many cancer cells, there is a shift in the expression of tropomyosin isoforms. TR100 and ATM-3507 selectively target a cancer-associated tropomyosin isoform, Tpm3.1.[2] By binding to this specific isoform, these drugs destabilize the actin filaments that are essential for the survival and proliferation of cancer cells, while having a lesser impact on the actin structures in normal cells.[2][3] This isoform-specific targeting is a significant step towards achieving a wider therapeutic window.

The mechanism of action for ATM-3507 involves its integration into the coiled-coil overlap region of Tpm3.1 during its co-polymerization with actin.[4] This alters the lateral movement of Tpm3.1 on the actin filament, thereby impairing its ability to stabilize the filament and leading to accelerated depolymerization.[3]

cluster_phenochalasin This compound (Cytochalasin) cluster_novel Novel Actin-Targeting Drugs (TR100/ATM-3507) Actin Monomers Actin Monomers Actin Filament Actin Filament Actin Monomers->Actin Filament Polymerization Disrupted Actin Dynamics Disrupted Actin Dynamics Actin Filament->Disrupted Actin Dynamics This compound This compound This compound->Actin Filament Binds to Barbed End Cell Death Cell Death Disrupted Actin Dynamics->Cell Death Novel Drug Novel Drug Tpm3.1 (Cancer-associated) Tpm3.1 (Cancer-associated) Novel Drug->Tpm3.1 (Cancer-associated) Selective Binding Destabilized Actin Filament Destabilized Actin Filament Novel Drug->Destabilized Actin Filament Inhibits Stabilization Actin Filament (Cancer) Actin Filament (Cancer) Tpm3.1 (Cancer-associated)->Actin Filament (Cancer) Stabilizes Cancer Cell Death Cancer Cell Death Destabilized Actin Filament->Cancer Cell Death

Caption: Mechanisms of Action: this compound vs. Novel Drugs.

Signaling Pathways in Focus: The Regulation of Actin Polymerization

The dynamic nature of the actin cytoskeleton is tightly regulated by a complex network of signaling pathways. External signals, such as growth factors, activate receptor tyrosine kinases (RTKs) which in turn trigger a cascade of intracellular events. A key pathway involves the activation of small Rho GTPases like Cdc42 and Rac. These GTPases then activate members of the Wiskott-Aldrich syndrome protein (WASP) family, which subsequently activate the Arp2/3 complex. The Arp2/3 complex is a crucial nucleator of new actin filaments, promoting the formation of branched actin networks that are essential for cell motility and invasion.[1][5]

Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Extracellular Signal->Receptor Tyrosine Kinase (RTK) Rho GTPases (Cdc42, Rac) Rho GTPases (Cdc42, Rac) Receptor Tyrosine Kinase (RTK)->Rho GTPases (Cdc42, Rac) WASP Family Proteins WASP Family Proteins Rho GTPases (Cdc42, Rac)->WASP Family Proteins Arp2/3 Complex Arp2/3 Complex WASP Family Proteins->Arp2/3 Complex Actin Polymerization Actin Polymerization Arp2/3 Complex->Actin Polymerization Cell Motility & Invasion Cell Motility & Invasion Actin Polymerization->Cell Motility & Invasion

Caption: Key Signaling Pathway Regulating Actin Polymerization.

Standardized Protocols for Robust Evaluation

To ensure the reproducibility and comparability of efficacy data, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of actin-targeting drugs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, TR100, ATM-3507). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the test compounds.

Methodology:

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC (Annexin V) and PI fluorescence are detected.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Actin Polymerization Assay

Objective: To assess the direct effect of the compounds on actin polymerization in vitro.

Methodology:

  • Actin Preparation: Monomeric (G-actin) is purified and a portion is fluorescently labeled (e.g., with pyrene).

  • Reaction Mixture: A reaction mixture is prepared containing G-actin (with a small percentage of pyrene-labeled G-actin), the test compound at various concentrations, and a buffer that promotes polymerization.

  • Initiation of Polymerization: Polymerization is initiated by adding a polymerization-inducing agent (e.g., KCl and MgCl2).

  • Fluorescence Measurement: The fluorescence of the pyrene-labeled actin is monitored over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon its incorporation into filamentous (F-actin).

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The effect of the compound on actin polymerization is assessed by comparing the polymerization rates in the presence and absence of the compound.

cluster_workflow Experimental Workflow for Drug Evaluation Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Drug Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Drug Treatment->Apoptosis Assay (Annexin V) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Apoptosis Assay (Annexin V)->Data Analysis & Comparison Actin Polymerization Assay Actin Polymerization Assay Actin Polymerization Assay->Data Analysis & Comparison

References

Synergistic Effects of Cytochalasan Compounds in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current literature reveals a notable absence of studies on a compound specifically named "Phenochalasin A." It is plausible that this is a variant or less common name for a member of the broader cytochalasan class of mycotoxins. This guide, therefore, focuses on the synergistic anti-cancer effects of well-documented cytochalasans, such as Chaetoglobosin K, which share structural and functional similarities with the likely intended topic.

The quest for more effective cancer treatments has led researchers to explore combination therapies that can enhance efficacy and overcome drug resistance. Cytochalasans, a group of fungal metabolites known to interfere with actin polymerization, have demonstrated significant potential in this area. When combined with conventional chemotherapeutic agents, these compounds can exhibit synergistic effects, leading to improved outcomes in preclinical studies.

Quantitative Analysis of Synergistic Effects

The synergistic potential of cytochalasans is often evaluated by measuring the reduction in the half-maximal inhibitory concentration (IC50) of conventional drugs and calculating a Combination Index (CI), where CI < 1 indicates synergy.

Combination TherapyCancer Cell LineIC50 of Chemotherapeutic Agent (Alone)IC50 of Chemotherapeutic Agent (in Combination)Combination Index (CI)Reference
Chaetoglobosin K + Cisplatin Cisplatin-Resistant Ovarian Cancer CellsData not specifiedData not specified< 1 (Synergistic)[1]
d-limonene + Docetaxel Human Prostate Carcinoma (DU-145)Data not specifiedData not specifiedSynergistic[2]
Thymoquinone + Docetaxel Hormone- and Drug-Refractory Prostate Cancer (DU-145)Data not specifiedData not specifiedSynergistic[2]
Epigallocatechin Gallate (EGCG) + Cisplatin Various Cancer Cell LinesData not specifiedData not specifiedSynergistic[3]

Note: Specific quantitative data for IC50 values in combination studies are often presented in graphical form within the source literature and may not be explicitly stated in abstracts. The table reflects the reported synergistic interactions.

Experimental Protocols

A detailed understanding of the methodologies used to assess synergy is crucial for interpreting the results.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of the cytochalasan compound, the chemotherapeutic agent, and their combination for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of drug combinations are quantified using the Chou-Talalay method, which calculates a Combination Index (CI).

  • Dose-Effect Curves: Dose-effect curves are generated for each drug and their combination from the cell viability data.

  • CI Calculation: The CI is calculated using specialized software (e.g., CalcuSyn or CompuSyn). The formula takes into account the doses of each drug in the combination that produce a certain effect (e.g., 50% inhibition) and the doses of each drug alone that produce the same effect.

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

Visualizing Molecular Pathways and Workflows

Experimental Workflow for Synergy Assessment

G cluster_0 Cell Culture and Treatment cluster_1 Data Acquisition cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Treat with individual compounds and combinations A->B C Perform MTT assay B->C D Measure absorbance C->D E Generate dose-response curves D->E F Calculate Combination Index (CI) E->F G Conclusion on Synergistic Effect F->G Interpret Results (Synergy, Additivity, Antagonism)

Caption: Workflow for determining the synergistic effects of drug combinations.

Signaling Pathway of Chaetoglobosin K in Cisplatin-Resistant Ovarian Cancer

Chaetoglobosin K induces apoptosis and G2 cell cycle arrest through a p53-dependent pathway in cisplatin-resistant ovarian cancer cells.[1]

G cluster_0 Cellular Response Chaetoglobosin K Chaetoglobosin K Cisplatin-Resistant\nOvarian Cancer Cell Cisplatin-Resistant Ovarian Cancer Cell Chaetoglobosin K->Cisplatin-Resistant\nOvarian Cancer Cell p53 p53 activation Cisplatin-Resistant\nOvarian Cancer Cell->p53 induces G2_arrest G2 Cell Cycle Arrest p53->G2_arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Proposed signaling pathway for Chaetoglobosin K.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

For researchers, scientists, and drug development professionals handling Phenochalasin A, a member of the highly toxic cytochalasin family of fungal metabolites, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Due to its potential as a teratogen and its ability to disrupt cellular processes, stringent disposal protocols must be followed to mitigate risks.[1] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of emergency procedures.

Safety Measure Protocol
Personal Protective Equipment (PPE) Always wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
Ventilation Handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Spill Management In the event of a spill, absorb the material with an inert, non-combustible substance such as sand or earth.[2]
Emergency Contact Keep emergency contact information readily available. In case of exposure, seek immediate medical attention.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is crucial to prevent harm to personnel and the environment. All waste must be handled in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, microfuge tubes), in a designated, clearly labeled, and sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Empty containers that held this compound should be treated as hazardous waste and disposed of accordingly.[2]

  • Waste Storage:

    • Store the sealed hazardous waste containers in a cool, dry, and well-ventilated designated hazardous waste storage area.[2]

    • Ensure that the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • The recommended method for the disposal of this compound waste is through a licensed and certified hazardous waste disposal service.[2] These services are equipped to handle and dispose of toxic chemical waste, often through incineration.

    • Contact your institution's EHS office to arrange for the pickup and disposal of this compound waste.

Important Note: Do not discharge this compound or materials contaminated with it into the sewer or waterways.

Experimental Workflow for Safe Disposal

To ensure a clear and logical process for the disposal of this compound, the following workflow should be implemented.

This compound Disposal Workflow A Step 1: Waste Generation (Solid & Liquid) B Step 2: Waste Segregation A->B C Solid Waste Container (Labeled 'Hazardous: this compound') B->C D Liquid Waste Container (Labeled 'Hazardous: this compound') B->D E Step 3: Secure Storage (Designated Hazardous Waste Area) C->E D->E F Step 4: Professional Disposal (Contact EHS for Pickup) E->F G Incineration by Licensed Contractor F->G

Caption: This diagram outlines the step-by-step process for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both their personnel and the environment. It is always recommended to consult your institution's specific safety protocols and environmental health and safety office for any additional requirements.

References

Essential Safety and Operational Guide for Handling Phenochalasin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of Phenochalasin A. Adherence to these procedural steps is critical for ensuring laboratory safety and minimizing exposure risk. This compound, as a member of the cytochalasin family, is a potent fungal metabolite that disrupts actin polymerization. Due to its biological activity, it should be handled with care as a potentially hazardous compound. Many cytochalasins are considered cytotoxic and may have mutagenic, carcinogenic, or teratogenic effects.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Preparation of Solutions Primary Barrier: Certified Class II Biological Safety Cabinet (BSC) or fume hood.[1] Gloves: Double-gloving with powder-free nitrile or latex gloves is recommended. Contaminated gloves should be replaced immediately. Eye Protection: Safety glasses with side shields or goggles.[1] Lab Coat: A disposable, low-permeability laboratory coat or coverall should be worn. For larger quantities (up to 1 kg), a disposable coverall buttoned at the collar and cuffs is recommended. Respiratory Protection: A NIOSH/MSHA-approved respirator is necessary if there is a risk of dust generation or aerosolization, especially outside of a ventilated enclosure.[2] For cleaning up spills, a respirator mask of at least FFP3 protection level is advised.[1]
Routine Handling (e.g., cell culture) Gloves: Nitrile or low-protein, powder-free latex gloves. Lab Coat: Standard laboratory coat. Eye Protection: Safety glasses.
Cleaning and Decontamination Gloves: Industrial thickness (>0.45mm) gloves made from latex, neoprene, nitrile, or synthetic rubber.[3] Gown: Liquid-tight protective gown with long sleeves and tight-fitting cuffs.[1] Eye Protection: Safety glasses with side protection.[1] Respiratory Protection: FFP3 respirator mask.[1] Other: Protective shoe covers and head covering.
Spill Response Full Body Protection: Wear full body protective clothing with breathing apparatus for significant spills. Gloves: Double chemotherapy-grade gloves.[4] Gown: Impermeable gown.[4] Eye Protection: Face shield and goggles.[4] Respiratory Protection: N95 respirator or higher.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Always handle solid this compound within a certified chemical fume hood or a Class II Biological Safety Cabinet to avoid inhalation of dust particles.

  • Use a dedicated set of utensils (spatulas, weigh boats) for handling the compound.

  • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent after each use.

2. Solubilization:

  • Dissolve this compound in a fume hood.

  • Avoid heating the compound to prevent aerosolization.

  • Clearly label all containers with the compound name, concentration, solvent, and hazard warnings.

3. Administration to Cell Cultures:

  • Perform all manipulations within a Class II Biological Safety Cabinet.

  • Use filtered pipette tips to prevent contamination of pipettors.

  • After administration, carefully inspect the work area for any spills and decontaminate immediately.

4. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double gloves, lab coat, safety glasses, and a dust respirator).

    • Use dry clean-up procedures to avoid generating dust. Gently cover the spill with absorbent material.

    • Vacuum the area with a HEPA-filtered vacuum cleaner.

    • Collect all contaminated materials in a sealed, labeled hazardous waste container.[5]

  • Major Spills:

    • Evacuate the area and prevent entry.

    • Alert emergency responders and inform them of the nature of the hazard.

    • Only personnel trained in hazardous spill response should address the spill, wearing full protective gear.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • All materials that have come into contact with this compound (e.g., gloves, pipette tips, culture flasks, media) are considered hazardous waste.

  • Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers.[5] Uncleaned empty containers should also be treated as hazardous waste.[5]

2. Waste Storage:

  • Store sealed hazardous waste containers in a cool, well-ventilated, and designated hazardous waste storage area away from incompatible materials.[5]

3. Final Disposal:

  • Dispose of this compound waste through a licensed chemical disposal agency.[2][6] Incineration is often the recommended method.[5]

  • Do not dispose of this compound down the drain.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling This compound risk Assess Risk: - Quantity - Physical Form (Solid/Liquid) - Procedure (Weighing, Spilling) start->risk gloves Gloves: - Double Nitrile/Latex risk->gloves Always Required eye Eye Protection: - Safety Glasses/Goggles risk->eye Always Required coat Protective Clothing: - Lab Coat/Coverall risk->coat Always Required resp Respiratory Protection: - Fume Hood/Respirator risk->resp If Dust/Aerosol Risk waste Segregate Waste: - Contaminated Materials - Unused Compound gloves->waste eye->waste coat->waste resp->waste dispose Dispose via Licensed Contractor waste->dispose

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.